o-3M3FBS
Beschreibung
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-8-11(2)15(12(3)9-10)23(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJIFRWCCSXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354377 | |
| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313981-55-4 | |
| Record name | 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
o-3M3FBS: A Negative Control for Phospholipase C Activation Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of intracellular signaling pathways, precise tools are paramount to dissecting complex molecular interactions. One such critical pathway involves the activation of Phospholipase C (PLC), a family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the compound m-3M3FBS has been widely used as a direct activator of PLC, its specificity has been called into question, with several studies demonstrating its ability to induce calcium release independently of PLC activation.[1][2] This has highlighted the critical need for a reliable negative control to accurately interpret experimental results. The ortho-isomer of m-3M3FBS, o-3M3FBS , has been established as this essential negative control.[3] This technical guide provides a comprehensive overview of this compound, its use as a negative control, and the experimental context in which it is employed, with a focus on quantitative data, detailed protocols, and clear visualizations of the signaling pathways involved.
This compound, or 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, is a structural analog of m-3M3FBS that does not activate PLC isoforms.[1] Its utility lies in its ability to account for off-target or non-specific effects of m-3M3FBS, allowing researchers to attribute observed cellular responses more confidently to PLC activation.
Chemical Structures
The subtle difference in the position of the trifluoromethyl group on the phenyl ring between m-3M3FBS and this compound is responsible for the dramatic difference in their biological activity.
Caption: Chemical structures of m-3M3FBS and its inactive analog, this compound.
Data Presentation
The following tables summarize the quantitative data from studies comparing the effects of this compound and m-3M3FBS on key cellular responses related to PLC activation.
Table 1: Effect on Intracellular Calcium ([Ca2+]i) Mobilization
| Cell Type | Compound | Concentration (µM) | [Ca2+]i Response | Citation |
| SH-SY5Y Neuroblastoma | m-3M3FBS | 25 | Slowly developing elevation (full response in 4-6 min) | [1] |
| This compound | 25 | Much weaker Ca2+ release than m-3M3FBS | [1] | |
| Mouse Olfactory Neurons | m-3M3FBS | 15-25 | Dose-dependent increase in [Ca2+]i | [3] |
| This compound | 25 | Failed to induce Ca2+ responses | [3] | |
| CHO Cells | m-3M3FBS | Not specified | Slowly developing Ca2+ elevation | [1] |
| This compound | Not specified | No significant Ca2+ release | [1] |
Table 2: Effect on Inositol Phosphate (IP) Production
| Cell Type | Compound | Concentration (µM) | Incubation Time | Inositol Phosphate Production | Citation |
| SH-SY5Y Neuroblastoma | m-3M3FBS | Not specified | > 20 min | Increased IP generation | [1] |
| < 7 min | No detectable IP generation | [1] | |||
| This compound | Not specified | Not specified | No inositol phosphate response | [1] | |
| CHO Cells | m-3M3FBS | Not specified | 20 min | No inositol phosphate elevation | [1] |
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to treatment with m-3M3FBS and this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
m-3M3FBS and this compound stock solutions in DMSO
-
Adherent cells cultured on glass coverslips or in 96-well black-walled plates
-
Fluorescence microscope or plate reader equipped for ratiometric imaging at 340/380 nm excitation and ~510 nm emission.
Procedure:
-
Prepare Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For a final loading concentration of 2 µM Fura-2 AM, mix 2 µL of the 1 mM Fura-2 AM stock and 1 µL of the 20% Pluronic F-127 stock with 1 mL of HBSS. Vortex to mix.
-
-
Cell Loading:
-
Wash cultured cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip with loaded cells onto the microscope stage or place the 96-well plate in the plate reader.
-
Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the desired concentration of m-3M3FBS or this compound to the cells.
-
Record the change in the F340/F380 ratio over time.
-
Inositol Phosphate Accumulation Assay
This protocol measures the accumulation of inositol phosphates (IPs), a direct product of PLC activity, using radiolabeling with [³H]-myo-inositol.
Materials:
-
[³H]-myo-inositol
-
Inositol-free cell culture medium
-
LiCl solution
-
Perchloric acid (PCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
-
m-3M3FBS and this compound stock solutions
Procedure:
-
Cell Labeling:
-
Plate cells and grow to near confluency.
-
Replace the medium with inositol-free medium containing [³H]-myo-inositol (1-10 µCi/mL) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Stimulation:
-
Wash the cells with a physiological buffer.
-
Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with the desired concentrations of m-3M3FBS or this compound for various time points.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold PCA (e.g., 5% final concentration).
-
Scrape the cells and collect the lysate.
-
Neutralize the extracts with a suitable base (e.g., KOH).
-
-
Separation and Quantification:
-
Apply the neutralized extracts to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove unincorporated [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Measure the radioactivity of the eluate using a scintillation counter.
-
In Vitro PLC Activity Assay
This protocol describes a direct measurement of PLC enzyme activity using a fluorogenic substrate.
Materials:
-
Purified PLC enzyme or cell lysate containing PLC
-
Fluorogenic PLC substrate (e.g., a synthetic, quenched substrate that fluoresces upon cleavage)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2)
-
m-3M3FBS and this compound stock solutions
-
Fluorometer
Procedure:
-
Reaction Setup:
-
In a microplate well, add the assay buffer containing the desired concentration of CaCl2.
-
Add the purified PLC enzyme or cell lysate.
-
Add the desired concentration of m-3M3FBS or this compound.
-
Initiate the reaction by adding the fluorogenic PLC substrate.
-
-
Measurement:
-
Immediately place the microplate in a fluorometer.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate used.
-
The rate of fluorescence increase is proportional to the PLC enzyme activity.
-
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: Canonical vs. Experimental PLC Activation.
This diagram illustrates the established G-protein coupled receptor (GPCR) pathway leading to PLC activation and subsequent downstream signaling. It also depicts the experimental use of m-3M3FBS as a purported direct activator of PLC and highlights the potential for PLC-independent effects on calcium release. This compound is shown as a negative control that does not activate this pathway.
Caption: Experimental workflow using this compound as a negative control.
This workflow outlines a typical experimental design to investigate the effects of a compound on PLC activation. The inclusion of this compound as a negative control is crucial for differentiating between specific PLC-mediated effects and non-specific or off-target actions of the active compound, m-3M3FBS.
Conclusion
The use of this compound as a negative control is indispensable for any study employing m-3M3FBS to investigate PLC signaling. Given the evidence of PLC-independent effects of m-3M3FBS, particularly on intracellular calcium homeostasis, experiments that do not include this compound as a control are difficult to interpret definitively. By incorporating this inactive analog, researchers can significantly enhance the rigor and validity of their findings, leading to a more accurate understanding of the complex roles of Phospholipase C in cellular physiology and disease.
References
- 1. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to o-3M3FBS: Chemical Structure, Properties, and Application as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-3M3FBS, with the chemical name 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, is a crucial tool in cell signaling research. It is widely recognized as the inactive analog of m-3M3FBS, a potent activator of phospholipase C (PLC). The primary utility of this compound lies in its application as a negative control in experiments investigating PLC-mediated signaling pathways, allowing researchers to delineate the specific effects of PLC activation by its meta-isomer. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound, with a particular focus on its role in elucidating cellular signaling mechanisms.
Chemical Structure and Properties
The defining structural feature of this compound is the ortho position of the trifluoromethyl group on the phenyl ring, in contrast to the meta position in its active counterpart, m-3M3FBS. This seemingly minor positional difference is responsible for its lack of activity towards phospholipase C.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | [1][2][3] |
| Synonyms | This compound | [1] |
| Molecular Formula | C₁₆H₁₆F₃NO₂S | [1][2] |
| Molecular Weight | 343.36 g/mol | [1][2] |
| CAS Number | 313981-55-4 | [1][2] |
| Appearance | Solid | [4] |
| Purity | ≥99% | [1][3] |
| Solubility | Soluble to 100 mM in ethanol and DMSO | [1] |
| Storage | Store at room temperature | [1] |
Biological Activity and Mechanism of Action
This compound is principally characterized by its inactivity as a direct activator of phospholipase C (PLC) isoforms.[1][3] This makes it an ideal negative control for its active isomer, m-3M3FBS, which stimulates PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
However, it is crucial for researchers to be aware that some studies have reported PLC-independent effects for both m-3M3FBS and this compound. For instance, both isomers have been observed to inhibit inward and outward currents and to cause an increase in intracellular Ca²⁺ through mechanisms that are not dependent on PLC activation.[5][6] This underscores the importance of careful experimental design and data interpretation.
Comparative Biological Effects of this compound and m-3M3FBS
| Biological Effect | m-3M3FBS (Active Analog) | This compound (Inactive Analog) | Reference |
| Phospholipase C (PLC) Activation | Potent activator of various PLC isoforms | Inactive | [7][8][9] |
| Inositol Phosphate Generation | Stimulates formation | No significant generation | [7][8] |
| Intracellular Ca²⁺ Release | Induces significant release | Much weaker Ca²⁺ release | [7] |
| Superoxide Generation | Stimulates in neutrophils | Does not affect up to 50 µM | [5] |
| Inhibition of Inward/Outward Currents | Yes (PLC-independent) | Yes (PLC-independent) | [5][6] |
Experimental Protocols
General Experimental Workflow for Using this compound as a Negative Control
The following diagram illustrates a typical experimental workflow for investigating the effects of a compound suspected of acting through the PLC pathway, using m-3M3FBS as a positive control and this compound as a negative control.
References
- 1. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C [mdpi.com]
- 2. 313981-55-4 CAS MSDS (2,4,6-TRIMETHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfon… [cymitquimica.com]
- 5. 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | C16H16F3NO2S | CID 770820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanisms of Action of o-3M3FBS and m-3M3FBS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanisms of action of the isomeric compounds, ortho-3-trifluoromethyl-phenyl-benzenesulfonamide (o-3M3FBS) and meta-3-trifluoromethyl-phenyl-benzenesulfonamide (m-3M3FBS). While m-3M3FBS is widely recognized as a direct activator of phospholipase C (PLC), this document delves into the nuances of its activity, including evidence of PLC-independent effects. In contrast, this compound is predominantly characterized as an inactive analog, serving as a negative control in many studies. This guide presents a critical review of the available literature, summarizing quantitative data, detailing experimental methodologies, and providing visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of these pharmacological tools.
Introduction
The study of intracellular signaling pathways is fundamental to understanding cellular physiology and pathology. Phospholipase C (PLC) enzymes are critical components of these pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively, influencing a myriad of cellular processes. Pharmacological agents that directly modulate PLC activity are invaluable tools for dissecting these complex signaling cascades. m-3M3FBS has emerged as a widely used small molecule for the direct activation of PLC isozymes. Its ortho-isomer, this compound, is typically used as a control to demonstrate the specificity of the effects observed with the meta-isomer. This guide aims to provide a detailed comparative analysis of the mechanisms of action of these two compounds, highlighting both their established roles and their less-explored, off-target effects.
Core Mechanism of Action: Phospholipase C Activation
m-3M3FBS: A Direct PLC Activator
m-3M3FBS is a cell-permeable compound that directly activates multiple isoforms of phospholipase C, including PLCβ, PLCγ, and PLCδ[1][2]. This activation is independent of G-protein-coupled receptors (GPCRs) and other upstream signaling components[3]. The primary mechanism involves the direct interaction of m-3M3FBS with PLC, leading to the hydrolysis of PIP2.
The canonical signaling pathway initiated by m-3M3FBS-mediated PLC activation is as follows:
-
PLC Activation: m-3M3FBS directly binds to and activates PLC enzymes.
-
PIP2 Hydrolysis: Activated PLC cleaves PIP2 into IP3 and DAG.
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm[4].
-
DAG-Mediated PKC Activation: DAG remains in the plasma membrane and activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets.
This cascade of events leads to a range of cellular responses, including superoxide generation, and has been utilized to study processes such as apoptosis in cancer cells and the inflammatory response in sepsis[2][5].
Figure 1: m-3M3FBS-induced PLC signaling pathway.
This compound: The Inactive Analog
In the context of PLC activation, this compound is consistently reported to be an inactive analog of m-3M3FBS[3][6][7]. Studies have shown that, unlike its meta-isomer, this compound does not stimulate the formation of inositol phosphates or induce significant intracellular calcium release via the PLC pathway[6][8]. Consequently, it is widely employed as a negative control to ascertain that the observed effects of m-3M3FBS are indeed mediated by PLC activation.
PLC-Independent Mechanisms of Action
Emerging evidence suggests that both m-3M3FBS and, to some extent, this compound exert effects on cellular physiology that are independent of PLC activation. These off-target effects are crucial to consider for the accurate interpretation of experimental results.
Effects on Intracellular Calcium Homeostasis
Several studies have reported that m-3M3FBS can induce a slow and sustained increase in intracellular calcium that does not temporally correlate with the generation of inositol phosphates[6][7][8]. This suggests a mechanism of calcium mobilization that is independent of PLC-mediated IP3 production. The precise mechanism for this PLC-independent calcium release is not fully elucidated but may involve direct effects on intracellular calcium stores or other signaling pathways that regulate calcium homeostasis. This compound has been shown to be much weaker in releasing calcium through this alternative pathway[6].
Inhibition of Ion Channels
A significant PLC-independent effect of both m-3M3FBS and this compound is the inhibition of voltage-gated ion channels. Specifically, both isomers have been demonstrated to inhibit delayed rectifier potassium (K+) channels and L-type calcium (Ca2+) currents[9]. This inhibition is not prevented by PLC inhibitors, further supporting a mechanism that is distinct from the canonical PLC signaling pathway. While both isomers exhibit this inhibitory activity, the quantitative differences in their potency have not been extensively characterized.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of m-3M3FBS and this compound. It is important to note that comprehensive dose-response studies providing precise EC50 and IC50 values are limited in the publicly available literature.
Table 1: Effects on PLC Activation and Calcium Signaling
| Compound | Parameter | Value | Cell Type/System | Reference |
| m-3M3FBS | Effective Concentration for Inositol Phosphate Formation | 5 - 50 µM | U937 cells | [2] |
| Effective Concentration for in vitro PLC Activation | > 10 µM | Purified PLCβ2 | [1] | |
| EC50 for Ca2+-driven signals | 24.7 µM | Besnoitia besnoiti tachyzoites | [1] | |
| This compound | Inositol Phosphate Formation | No significant effect | SH-SY5Y cells | [6] |
| Intracellular Ca2+ Release | Much weaker than m-3M3FBS | SH-SY5Y cells | [6] |
Table 2: Effects on Ion Channel Activity
| Compound | Target | Effect | Quantitative Data | Cell Type/System | Reference |
| m-3M3FBS | Delayed Rectifier K+ Channels | Inhibition | IC50 not reported | Murine colonic smooth muscle | [9] |
| L-type Ca2+ Currents | Inhibition | IC50 not reported | Murine colonic smooth muscle | [9] | |
| This compound | Delayed Rectifier K+ Channels | Inhibition | IC50 not reported | Murine colonic smooth muscle | [9] |
| L-type Ca2+ Currents | Inhibition | IC50 not reported | Murine colonic smooth muscle | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound and m-3M3FBS.
Inositol Phosphate Accumulation Assay ([3H]-myo-inositol Labeling)
This assay measures the accumulation of radiolabeled inositol phosphates, a direct downstream product of PLC activity.
Materials:
-
Cells of interest
-
Inositol-free culture medium
-
[3H]-myo-inositol
-
Stimulation buffer (e.g., HBSS) containing LiCl (typically 10-20 mM)
-
This compound and m-3M3FBS
-
Perchloric acid (PCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate cells and grow to desired confluency. Replace the culture medium with inositol-free medium containing [3H]-myo-inositol (typically 1-2 µCi/mL) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides[10][11].
-
Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.
-
Stimulation: Add this compound or m-3M3FBS at various concentrations to the cells and incubate for the desired time (e.g., 30-60 minutes).
-
Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 0.5 M).
-
Separation: Neutralize the PCA extracts and apply them to a Dowex AG1-X8 anion-exchange column. Wash the column to remove free [3H]-myo-inositol.
-
Elution: Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
Figure 2: Inositol Phosphate Accumulation Assay Workflow.
Intracellular Calcium Imaging (Fura-2 AM)
This method allows for the real-time measurement of changes in intracellular calcium concentration.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Anhydrous DMSO
-
Physiological salt solution (e.g., HBSS)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Dye Loading: Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological salt solution)[6][12][13]. Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
De-esterification: Wash the cells with the physiological salt solution to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip onto the imaging system. Perfuse the cells with the physiological salt solution.
-
Stimulation and Recording: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm. Add this compound or m-3M3FBS to the perfusion solution and record the changes in fluorescence intensity at both excitation wavelengths over time.
-
Data Analysis: The ratio of the fluorescence emission at 510 nm when excited at 340 nm to that when excited at 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration.
Figure 3: Fura-2 AM Calcium Imaging Workflow.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion channel currents in individual cells.
Materials:
-
Isolated cells
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Approach and Seal Formation: Under microscopic observation, carefully approach a cell with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane[5][14][15][16].
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit the ion currents of interest (e.g., depolarizing steps to activate delayed rectifier K+ channels).
-
Drug Application: After recording baseline currents, perfuse the bath with a solution containing this compound or m-3M3FBS and record the changes in the ion channel currents.
-
Data Analysis: Analyze the recorded currents to determine parameters such as current amplitude, activation and inactivation kinetics, and the extent of inhibition by the compounds.
Figure 4: Whole-Cell Patch-Clamp Workflow.
Conclusion
m-3M3FBS serves as a valuable pharmacological tool for the direct activation of phospholipase C, enabling the investigation of PLC-mediated signaling pathways. However, researchers must be cognizant of its potential for PLC-independent effects, particularly the modulation of intracellular calcium and the inhibition of ion channels. The use of its inactive analog, this compound, as a negative control is essential for attributing observed effects to PLC activation. The shared PLC-independent activities of both isomers, however, necessitate careful experimental design and interpretation. Future research should focus on elucidating the precise molecular targets and mechanisms underlying these off-target effects and on developing more specific pharmacological modulators of PLC. This in-depth guide provides a framework for the informed use of this compound and m-3M3FBS in cellular and physiological research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biochem.wustl.edu [biochem.wustl.edu]
- 11. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. personal.utdallas.edu [personal.utdallas.edu]
The Role of o-3M3FBS as a Negative Control in G-Protein Coupled Receptor Pathway Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a vast array of physiological processes, making them a primary focus for drug discovery and development.[1][2] The Gq/11 subfamily of G proteins, upon activation by their cognate GPCRs, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[3][4]
To dissect this critical signaling pathway, researchers have sought specific pharmacological tools that can directly modulate its components. The compound m-3M3FBS has been identified as a direct activator of phospholipase C.[5][6] However, to ensure the specificity of its action and to rule out off-target effects, a reliable negative control is essential. This is the primary role of o-3M3FBS , an inactive analog of m-3M3FBS.[7][8] This technical guide provides a comprehensive overview of this compound, its use as a negative control, and the experimental context for its application in studying GPCR pathways.
The Critical Role of a Negative Control
In pharmacological studies, a negative control is an inactive substance that is structurally similar to the active compound being tested. Its purpose is to account for any non-specific effects of the chemical scaffold or experimental conditions. The use of this compound alongside its active counterpart, m-3M3FBS, allows researchers to confidently attribute any observed biological responses to the specific activation of PLC by m-3M3FBS.
Comparative Biological Activity
The defining characteristic of this compound is its lack of significant biological activity compared to m-3M3FBS. While m-3M3FBS is reported to stimulate superoxide generation, Ca2+ release, and inositol phosphate formation in various cell types, this compound is consistently described as an inactive analog.[7][8]
Studies have shown that this compound is much weaker in releasing intracellular calcium and does not elicit a measurable inositol phosphate response, which is a direct indicator of PLC activity.[9] This stark difference in activity is fundamental to its utility as a negative control.
However, it is crucial to note that some research suggests that both m-3M3FBS and this compound can exert effects that are independent of PLC activation. For instance, both compounds have been observed to inhibit delayed rectifier K+ channels and L-type Ca2+ currents.[10] These findings underscore the importance of careful experimental design and data interpretation, even when using a designated negative control.
Physicochemical Properties
The physicochemical properties of this compound and its active analog m-3M3FBS are very similar, which is a key requirement for a good negative control.
| Property | This compound | m-3M3FBS |
| Chemical Name | 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
| Molecular Formula | C₁₆H₁₆F₃NO₂S | C₁₆H₁₆F₃NO₂S |
| Molecular Weight | 343.36 g/mol | 343.36 g/mol |
| Purity | ≥99% | ≥98% |
| Solubility | Soluble to 100 mM in ethanol and DMSO | Soluble to 100 mM in ethanol and DMSO |
| CAS Number | 313981-55-4 | 200933-14-8 |
Data sourced from various suppliers.[7][8]
Experimental Protocols
To effectively use this compound as a negative control, it should be included in experiments in parallel with m-3M3FBS at the same concentrations and under identical conditions. Below are example methodologies for key experiments.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key downstream event of Gq/11-PLC signaling.
-
Cell Preparation: Plate cells (e.g., SH-SY5Y, CHO) on a suitable plate for fluorescence measurement and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare stock solutions of this compound and m-3M3FBS in DMSO. Dilute to the final desired concentrations in a suitable assay buffer. A vehicle control (DMSO alone) must also be included.
-
Measurement: Use a fluorescence plate reader or microscope to measure the baseline fluorescence. Add the compounds (this compound, m-3M3FBS, and vehicle) to the cells and record the fluorescence changes over time.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Compare the response elicited by m-3M3FBS to the lack of response with this compound and the vehicle control.
Inositol Phosphate Accumulation Assay
This assay directly measures the product of PLC activity.
-
Cell Labeling: Plate cells and label them overnight with myo-[³H]inositol.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulation: Add this compound, m-3M3FBS, or vehicle control to the cells and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction and extract the inositol phosphates using an appropriate method (e.g., perchloric acid precipitation).
-
Separation and Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Compare the levels of [³H]inositol phosphates in cells treated with m-3M3FBS to those treated with this compound and the vehicle control.
Visualizing the Experimental Logic
The following diagrams illustrate the expected signaling pathways and the logical workflow for using this compound as a negative control.
References
- 1. G Protein-Coupled Receptors: A Century of Research and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospholipase C Activator, m -3M3FBS [sigmaaldrich.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | Phospholipases | Tocris Bioscience [tocris.com]
- 9. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Inactive Analogs for Phospholipase C Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of inactive analogs used in the study of phospholipase C (PLC) signaling. Acknowledging the critical need for rigorous controls in experimental design, this document focuses on the characterization and application of these essential tools. Herein, we present quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding and more effective utilization of inactive analogs in PLC research.
Introduction to Phospholipase C and the Need for Inactive Analogs
Phospholipase C (PLC) enzymes are pivotal in cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade is initiated by a multitude of extracellular stimuli, including hormones, neurotransmitters, and growth factors, and regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Given the central role of PLC, small molecule inhibitors are invaluable for dissecting its function. However, to ensure that the observed effects of an inhibitor are specifically due to the inhibition of PLC and not off-target interactions, a structurally similar but biologically inactive analog is an indispensable experimental control.
The most widely used PLC inhibitor is U73122. Its corresponding inactive analog, U73343, serves as a crucial negative control in experiments investigating PLC-mediated signaling pathways.[1][5][6][7] U73343 is structurally very similar to U73122 but lacks the maleimide group, rendering it incapable of covalently modifying and inhibiting the enzyme.[1][6][7]
Quantitative Data: A Comparative Look at PLC Inhibitors and Their Inactive Analogs
The following tables summarize the available quantitative data for the most common PLC inhibitor, U73122, and its inactive analog, U73343. This data is essential for designing experiments with appropriate concentrations and for interpreting the resulting data.
Table 1: Comparative Activity of U73122 and U73343 on PLC Isoforms
| Compound | PLC Isoform | IC50 (μM) | Cell/System | Reference |
| U73122 | PLC-β2 | ~6 | Recombinant human | [8] |
| U73122 | PLC-β1, β3, β4 | Little to no effect | Recombinant human | [8] |
| U73122 | PLC-γ1 | - | Activated by U73122 | [1] |
| U73122 | PLC-δ1 | - | Neither activated nor inhibited | [1] |
| U73343 | PLC-β3 | No effect at 40 μM | Human | [1] |
Note: There is a notable lack of comprehensive studies directly comparing the IC50 values of U73122 and U73343 across all PLC isoforms in a standardized assay system. The available data suggests isoform-specific effects of U73122 and a general lack of activity for U73343 at concentrations where U73122 is active.
Table 2: Cellular Effects of U73122 and U73343
| Compound | Effect | IC50 / Effective Concentration | Cell Type | Reference |
| U73122 | Inhibition of bradykinin-induced Ca2+ increase | ~0.2 μM | NG108-15 cells | [9] |
| U73122 | Inhibition of IL-8-induced Ca2+ flux | ~6 μM | Human neutrophils | [8] |
| U73122 | Inhibition of LTB4-induced chemotaxis | ~5 μM | Human neutrophils | [8] |
| U73343 | No effect on IP3-mediated Ca2+ increase | Tested at 10 μM | Colonic myocytes | [4] |
| U73343 | No effect on RyR-mediated Ca2+ release | Tested at 10 μM | Colonic myocytes | [4] |
Important Considerations for U73122 and U73343:
Researchers should be aware of the potential off-target effects of U73122. Studies have shown that U73122 can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to depletion of intracellular calcium stores independent of PLC inhibition.[10] It has also been reported to have effects on other cellular processes.[11][12] Therefore, using U73343 as a negative control is critical to differentiate between PLC-specific and off-target effects. Some studies have also reported unexpected effects of U73343, highlighting the importance of careful dose-response studies and the use of multiple controls.[6][12][13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in the practical application of inactive analogs in PLC studies.
In Vitro Phospholipase C Activity Assay (Radiolabeled PIP2)
This protocol describes a method to directly measure the enzymatic activity of PLC using a radiolabeled substrate.
Materials:
-
Purified PLC enzyme
-
[³H]-labeled Phosphatidylinositol 4,5-bisphosphate ([³H]PIP2)
-
Unlabeled PIP2
-
Assay Buffer: 50 mM HEPES, 70 mM KCl, 3 mM CaCl₂, 3 mM EGTA, 2 mM DTT, pH 7.2
-
U73122 and U73343 stock solutions (in DMSO)
-
10% (v/v) Trichloroacetic acid (TCA)
-
10 mg/mL Bovine Serum Albumin (BSA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a lipid mixture of [³H]PIP2 and unlabeled PIP2 in a glass tube and dry it under a stream of nitrogen.
-
Resuspend the lipid film in the assay buffer by vortexing or sonication to form liposomes.
-
Prepare reaction tubes containing the assay buffer and the desired concentrations of U73122, U73343, or vehicle (DMSO).
-
Add the purified PLC enzyme to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the [³H]PIP2/PIP2 liposome suspension to each tube.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding ice-cold 10% TCA and 10 mg/mL BSA.
-
Centrifuge the tubes to pellet the unhydrolyzed lipids and protein.
-
Collect the supernatant, which contains the soluble [³H]IP3 product.
-
Add the supernatant to scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the PLC activity based on the amount of [³H]IP3 produced.
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration, a key downstream event of PLC activation.
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-Buffered Saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose, pH 7.4
-
Agonist to stimulate PLC (e.g., carbachol, bradykinin)
-
U73122 and U73343 stock solutions (in DMSO)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Inhibitor Treatment:
-
Pre-incubate the Fura-2-loaded cells with the desired concentrations of U73122, U73343, or vehicle for a specified time (e.g., 20-30 minutes).
-
-
Calcium Measurement:
-
Place the cells in the fluorescence plate reader or on the microscope stage.
-
Establish a baseline fluorescence reading.
-
Add the agonist to stimulate PLC activation and record the changes in fluorescence intensity at 340 nm and 380 nm excitation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence emission at 510 nm following excitation at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Inositol Phosphate Accumulation Assay
This protocol measures the accumulation of inositol phosphates, the direct products of PLC activity.
Materials:
-
Cells cultured in appropriate medium
-
myo-[³H]-inositol
-
Inositol-free medium
-
Lithium Chloride (LiCl) solution
-
Agonist to stimulate PLC
-
U73122 and U73343 stock solutions (in DMSO)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling:
-
Incubate the cells with myo-[³H]-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Inhibitor and Agonist Treatment:
-
Wash the cells to remove unincorporated [³H]-inositol.
-
Pre-incubate the cells with LiCl (typically 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add the desired concentrations of U73122, U73343, or vehicle and incubate for a specified time.
-
Stimulate the cells with the agonist for a defined period.
-
-
Extraction of Inositol Phosphates:
-
Stop the stimulation by adding ice-cold PCA or TCA.
-
Scrape the cells and collect the lysate.
-
Neutralize the extracts with a suitable buffer.
-
-
Separation of Inositol Phosphates:
-
Apply the neutralized extracts to a Dowex AG1-X8 column.
-
Wash the column to remove unincorporated [³H]-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity corresponds to the total amount of accumulated inositol phosphates.
-
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the canonical PLCβ and PLCγ signaling pathways.
Caption: PLCβ signaling pathway initiated by G-protein coupled receptors.
Caption: PLCγ signaling pathway initiated by receptor tyrosine kinases.
Conclusion
The use of inactive analogs, such as U73343, is fundamental to the rigorous investigation of phospholipase C signaling. This guide provides a centralized resource of quantitative data, detailed experimental protocols, and clear visual aids to empower researchers in their studies. By carefully considering the information presented, particularly the potential for off-target effects and the importance of appropriate controls, scientists can enhance the validity and impact of their findings in the complex field of signal transduction.
References
- 1. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. U73122 and U73343 inhibit receptor-mediated phospholipase D activation downstream of phospholipase C in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of U73122 and U73343 on human platelet calcium signalling and protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
o-3M3FBS CAS number and molecular weight
This technical guide provides a comprehensive overview of o-3M3FBS, a chemical compound utilized in cell signaling research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, biological activity, and application in experimental settings.
This compound (2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide) is primarily known as the inactive analog of m-3M3FBS, a well-documented activator of phospholipase C (PLC). Due to its structural similarity but lack of stimulatory effect on the PLC pathway, this compound serves as an essential negative control in experiments investigating PLC-mediated signaling.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing key data for its use in a laboratory setting.
| Property | Value | References |
| CAS Number | 313981-55-4 | [1][2] |
| Molecular Weight | 343.36 g/mol | [1][2] |
| Molecular Formula | C₁₆H₁₆F₃NO₂S | [1][2] |
| Purity | ≥99% | |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Storage | Store at room temperature. For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months, protected from light. | [1] |
Biological Activity and Mechanism of Action
This compound is characterized by its lack of activity towards phospholipase C (PLC), in stark contrast to its isomer, m-3M3FBS.[4] The latter directly activates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C (PKC), respectively.
While primarily used as a negative control, some studies have reported that this compound can exert biological effects independent of PLC activation. For instance, both m-3M3FBS and this compound have been shown to inhibit inward and outward ion currents and can cause an increase in intracellular calcium through mechanisms that are not dependent on PLC.[1][5] This underscores the importance of careful interpretation of experimental results, even when using this compound as a control.
The established signaling pathway for the active analog, m-3M3FBS, is depicted below. This compound is used in experiments to confirm that the observed effects are indeed due to the activation of this specific pathway.
Caption: Signaling pathway activated by m-3M3FBS. This compound does not initiate this cascade.
Experimental Protocols and Applications
This compound is a critical tool for validating the specificity of PLC-mediated signaling in various cellular contexts. Below are representative experimental approaches where this compound is employed.
This experiment aims to determine if an observed increase in intracellular calcium is due to PLC activation.
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to a test compound, m-3M3FBS, and this compound.
-
Methodology:
-
Cells (e.g., human neuroblastoma SH-SY5Y cells or neutrophils) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[6][7]
-
The baseline fluorescence is recorded.
-
Cells are treated with the active compound m-3M3FBS (typically in the range of 10-50 µM).[8]
-
In a parallel experiment, cells are treated with the same concentration of this compound.
-
A PLC inhibitor, such as U73122, may be used as an additional control.[8]
-
Changes in fluorescence, corresponding to changes in [Ca²⁺]i, are monitored over time using a fluorometer or fluorescence microscope.
-
-
Expected Outcome: m-3M3FBS should induce a significant increase in [Ca²⁺]i, which is attenuated by U73122. This compound should not elicit a significant increase in [Ca²⁺]i via the PLC pathway.
Caption: Experimental workflow for a typical calcium mobilization assay using this compound as a negative control.
Summary
This compound is an indispensable chemical probe for cell signaling research. Its primary value lies in its role as a specific negative control for studies involving the PLC activator m-3M3FBS. By using this compound in parallel with its active counterpart, researchers can confidently attribute observed cellular responses, such as calcium release and downstream signaling events, to the specific activation of the phospholipase C pathway. However, the potential for PLC-independent effects necessitates careful experimental design and data interpretation. This guide provides the foundational knowledge for the effective application of this compound in a research setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. m-3M3FBS ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. ovid.com [ovid.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for m-3M3FBS in In Vitro Cell Culture
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
m-3M3FBS (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulfonamide) is a cell-permeable small molecule that has been identified as a direct activator of phospholipase C (PLC) isozymes.[1][2] PLC plays a crucial role in cellular signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3]
These application notes provide detailed protocols for the use of m-3M3FBS in in vitro cell culture, with a focus on its application in inducing apoptosis in cancer cell lines and studying calcium signaling. The inactive analog, o-3M3FBS, which does not stimulate PLC activity, can be used as a negative control in experiments.[4] While m-3M3FBS is a valuable tool for studying PLC-mediated signaling, some studies suggest it may also have PLC-independent effects on calcium homeostasis, which should be considered when interpreting results.[4]
Data Presentation
Table 1: Effective Concentrations of m-3M3FBS in Various Cell Lines
| Cell Line | Application | Effective Concentration | Reference |
| Human Renal Caki Cancer Cells | Induction of Apoptosis | Not Specified | [5] |
| U937 and THP-1 (Leukemic Cell Lines) | Inhibition of Growth | 50 µM | [1][6] |
| U937 Cells | Induction of Apoptosis | 50 µM | [1] |
| U937 Cells | Stimulation of Inositol Phosphate Formation | 5-50 µM | [1] |
| SH-SY5Y (Human Neuroblastoma Cells) | Induction of Calcium Elevation | 25 µM | [4] |
| SCM1 (Human Gastric Cancer Cells) | Induction of Apoptosis/Necrosis | 25-50 µM | [7] |
| Olfactory Sensory Neurons (OSNs) | Induction of Calcium Elevation | 15-25 µM | [3] |
Table 2: Quantitative Effects of m-3M3FBS on Apoptosis
| Cell Line | Treatment | Result | Reference |
| U937 Cells | 50 µM m-3M3FBS for 24 hours | 53.9% apoptotic rate | [1] |
| SCM1 Cells | 25 µM m-3M3FBS for 24 hours | Significant increase in early and late apoptotic cells | [7] |
| SCM1 Cells | 50 µM m-3M3FBS for 24 hours | Significant increase in early and late apoptotic cells | [7] |
| Human Renal Caki Cancer Cells | m-3M3FBS (concentration not specified) | Accumulation of sub-G1 phase and DNA fragmentation | [5] |
Signaling Pathway of m-3M3FBS
Figure 1: m-3M3FBS activates PLC, leading to downstream signaling events that culminate in apoptosis.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with m-3M3FBS
This protocol provides a general guideline for culturing and treating adherent or suspension cells with m-3M3FBS.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
m-3M3FBS (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Maintain the cell line in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells as needed to maintain logarithmic growth. For adherent cells, use trypsin-EDTA to detach cells.
-
-
Preparation of m-3M3FBS Stock Solution:
-
Prepare a 10 mM stock solution of m-3M3FBS in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density appropriate for the specific experiment. Allow the cells to adhere and resume growth for 24 hours.
-
-
Treatment with m-3M3FBS:
-
Dilute the m-3M3FBS stock solution in complete culture medium to the desired final concentration (e.g., 25 µM, 50 µM).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of m-3M3FBS.
-
Remove the old medium from the cells and replace it with the medium containing m-3M3FBS or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Induction and Analysis of Apoptosis by Flow Cytometry
This protocol describes how to induce apoptosis using m-3M3FBS and analyze it using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells treated with m-3M3FBS (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow for Apoptosis Analysis
Figure 2: Step-by-step workflow for the induction and analysis of apoptosis using m-3M3FBS.
Procedure:
-
Cell Preparation:
-
Following treatment with m-3M3FBS, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Measurement of Intracellular Calcium Mobilization
This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope equipped for ratiometric imaging
Experimental Workflow for Calcium Mobilization Assay
Figure 3: Workflow for measuring intracellular calcium changes in response to m-3M3FBS.
Procedure:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Calcium Imaging:
-
Wash the cells twice with HBSS to remove excess dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
Add m-3M3FBS to the perfusion buffer at the desired final concentration.
-
Record the changes in the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.
-
The data can be calibrated to absolute [Ca²⁺]i values if desired, using appropriate calibration buffers.
-
Conclusion
m-3M3FBS is a valuable pharmacological tool for investigating PLC-dependent signaling pathways and their role in cellular processes such as apoptosis. The protocols provided in these application notes offer a framework for utilizing m-3M3FBS in in vitro cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of potential PLC-independent effects is also recommended for a thorough interpretation of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-3M3FBS | Phospholipases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel phospholipase C activator, m-3M3FBS, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel phospholipase C activator, m-3M3FBS, induces monocytic leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing O-3M3FBS in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) signaling is a fundamental mechanism governing a vast array of cellular processes, making it a critical area of study in biological research and drug development. Pharmacological tools that modulate Ca²⁺ signaling pathways are invaluable for dissecting these complex processes. One such tool is m-3M3FBS, a compound reported to activate phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway that leads to the mobilization of intracellular Ca²⁺. However, studies have indicated that m-3M3FBS can also elicit Ca²⁺ responses through PLC-independent mechanisms, necessitating the use of proper controls to ensure accurate interpretation of experimental results.[1][2][3]
This document provides detailed application notes and protocols for the use of O-3M3FBS , an inactive analog of m-3M3FBS, as a negative control in calcium imaging experiments.[4] By comparing the effects of m-3M3FBS with those of this compound, researchers can differentiate between specific PLC-mediated Ca²⁺ signaling and potential off-target or non-specific effects.
Principle of this compound as a Negative Control
This compound is structurally similar to m-3M3FBS but is significantly less potent or entirely inactive in inducing Ca²⁺ release.[1][4] In multiple cell types, this compound has been shown to be much weaker in releasing Ca²⁺ compared to m-3M3FBS and in some cases, fails to elicit any significant Ca²⁺ response.[1][4] Therefore, any Ca²⁺ mobilization observed in the presence of m-3M3FBS but absent with this compound treatment can be more confidently attributed to the specific action of m-3M3FBS on its intended target, presumably PLC.
Data Presentation
The following tables summarize quantitative data from representative studies, highlighting the differential effects of m-3M3FBS and its inactive analog, this compound, on intracellular Ca²⁺ levels.
Table 1: Comparison of Ca²⁺ Response to m-3M3FBS and this compound in Olfactory Sensory Neurons (OSNs)
| Compound | Concentration (µM) | Responding Cells (%) | Peak Response Amplitude (Mean ± SEM) |
| m-3M3FBS | 25 | 93.6% (44/47) | Significantly higher than this compound (p < 0.005) |
| This compound | 25 | 25% (2/8) with very small increase | Significantly smaller than m-3M3FBS |
Source: Adapted from a study on mouse olfactory sensory neurons.[4]
Table 2: General Observations of m-3M3FBS and this compound Effects on Ca²⁺ Homeostasis
| Compound | Effect on Intracellular Ca²⁺ Release | Inositol Phosphate Generation |
| m-3M3FBS | Slow, sustained increase | Delayed (requires >20 min) |
| This compound | Much weaker than m-3M3FBS or no effect | No significant response |
Source: Compiled from studies in various cell lines, including SH-SY5Y.[1]
Signaling Pathways and Experimental Logic
To visually represent the underlying principles, the following diagrams were generated using Graphviz (DOT language).
Caption: Canonical GPCR/PLC signaling pathway and the putative action of m-3M3FBS.
Caption: General workflow for a calcium imaging experiment with controls.
Caption: Logical framework for using this compound as a negative control.
Experimental Protocols
Protocol 1: General Calcium Imaging Using a Fluorescent Plate Reader
This protocol is suitable for high-throughput screening applications.
Materials:
-
Cells of interest (e.g., CHO, SH-SY5Y)
-
96-well black, clear-bottom microplate
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
m-3M3FBS stock solution (e.g., 25 mM in DMSO)
-
This compound stock solution (e.g., 25 mM in DMSO)
-
Vehicle (DMSO)
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare 2X working solutions of m-3M3FBS, this compound, and vehicle control in HBSS. For a final concentration of 25 µM, the 2X solution would be 50 µM.
-
Fluorescence Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Record baseline fluorescence for 1-2 minutes.
-
Inject 100 µL of the 2X compound solutions into the respective wells.
-
Continue recording the fluorescence signal for at least 5-10 minutes to capture the full response.
-
-
Data Analysis:
-
Normalize the fluorescence data by calculating the change in fluorescence (ΔF) from baseline (F₀) (ΔF/F₀).
-
Compare the response curves and peak fluorescence changes between the m-3M3FBS, this compound, and vehicle-treated wells.
-
Protocol 2: Single-Cell Calcium Imaging Using Fluorescence Microscopy
This protocol allows for detailed analysis of Ca²⁺ dynamics in individual cells.
Materials:
-
Cells of interest cultured on glass coverslips
-
Calcium-sensitive ratiometric dye (e.g., Fura-2 AM) or single-wavelength dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Physiological saline solution (e.g., Tyrode's solution)
-
m-3M3FBS stock solution (e.g., 25 mM in DMSO)
-
This compound stock solution (e.g., 25 mM in DMSO)
-
Vehicle (DMSO)
-
Inverted fluorescence microscope equipped with a perfusion system, excitation light source, filter sets, and a sensitive camera.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in your physiological saline.
-
Incubate the coverslips with the dye solution for 20-40 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Mounting:
-
Wash the coverslip gently with the physiological saline to remove excess dye.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
-
Image Acquisition:
-
Continuously perfuse the cells with physiological saline.
-
Locate a field of healthy cells and begin image acquisition.
-
For Fura-2, acquire images by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm. For Fluo-4, use excitation at ~494 nm and collect emission at ~516 nm.
-
Record a stable baseline for 2-5 minutes.
-
-
Compound Application:
-
Switch the perfusion to a solution containing the desired final concentration of m-3M3FBS, this compound, or vehicle. For example, to test 25 µM m-3M3FBS, the perfusion solution should contain 25 µM m-3M3FBS.[4]
-
Continue recording throughout the application and for a period after to observe the full response and any recovery.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀) for each cell over time. An increase in this ratio indicates an increase in intracellular Ca²⁺.
-
For Fluo-4, calculate the change in fluorescence intensity from baseline (ΔF/F₀).
-
Analyze parameters such as the peak amplitude, time to peak, and duration of the Ca²⁺ response for individual cells.
-
Compare these parameters across the different treatment groups.
-
Conclusion
References
- 1. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for o-3M3FBS in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of o-3M3FBS in patch clamp electrophysiology studies. Given its common application as an inactive analog to the phospholipase C (PLC) activator, m-3M3FBS, this document outlines its role as a negative control, details its known off-target effects, and provides protocols for its use in dissecting PLC-dependent and independent signaling pathways.
Introduction
This compound (2,4,6-trimethyl-N-(ortho-3-trifluoromethyl-phenyl)-benzenesulfonamide) is a structural isomer of m-3M3FBS, a compound reported to be a direct activator of phospholipase C (PLC).[1][2][3][4] In many studies, this compound is utilized as a negative control because it is considered to be much weaker or inactive in its ability to stimulate PLC and subsequent downstream signaling, such as inositol phosphate generation.[5][6] However, researchers should exercise caution, as evidence suggests that both this compound and its meta-isomer can exert effects on ion channels and intracellular calcium independently of PLC activation.[1][5]
The activation of PLC is a critical signaling pathway that leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[1] This pathway is known to modulate the activity of various ion channels, including Transient Receptor Potential Canonical (TRPC) channels.[7][8][9] Therefore, the careful use of this compound alongside m-3M3FBS in patch clamp experiments can be a valuable tool to differentiate between PLC-mediated effects and other, off-target actions of these compounds on ion channel function.
Data Presentation
Table 1: Comparative Effects of m-3M3FBS and this compound
| Parameter | m-3M3FBS | This compound | Key Findings | Reference(s) |
| Primary Reported Activity | Phospholipase C (PLC) Activator | Inactive Analog / Negative Control | m-3M3FBS directly stimulates PLC activity, while this compound is significantly less potent or inactive in this regard. | [2][5][6] |
| PLC-Independent Effects | Yes | Yes | Both isomers have been shown to inhibit delayed rectifier K+ channels and L-type Ca2+ currents. | [1] |
| Effect on Intracellular Ca2+ | Increases [Ca2+]i | Weaker increase in [Ca2+]i | m-3M3FBS causes a robust increase in intracellular calcium, often attributed to both release from internal stores and influx. This compound has a much weaker effect on calcium release. | [1][5] |
| Effect on Inositol Phosphate (IP) Generation | Stimulates IP formation | No significant IP formation | Consistent with its role as a PLC activator, m-3M3FBS stimulates the production of inositol phosphates. This compound does not produce a significant inositol phosphate response. | [5] |
| Effective Concentration Range | 5 - 50 µM | Up to 50 µM (for observing non-specific effects) | The effective concentration can be cell-type dependent. | [1][3] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of PLC Activation and Potential Off-Target Effects
Caption: PLC signaling and off-target effects of 3M3FBS isomers.
Experimental Workflow for Patch Clamp Electrophysiology
Caption: Patch clamp workflow for evaluating 3M3FBS effects.
Experimental Protocols
Preparation of Stock Solutions
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Stock Concentration: Prepare a 10-50 mM stock solution. For example, to make a 10 mM stock, dissolve 3.43 mg of this compound (MW: 343.36 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C, protected from light.
-
Note: The final concentration of DMSO in the extracellular recording solution should be kept low (typically ≤ 0.1%) to avoid solvent effects. Prepare a vehicle control with the same final concentration of DMSO.
Whole-Cell Patch Clamp Protocol for Assessing the Effect of this compound
This protocol provides a general framework. Specific parameters such as voltage protocols and composition of intracellular and extracellular solutions should be optimized for the cell type and ion channel of interest.
a. Materials:
-
Cells: Cultured cells or acutely dissociated neurons expressing the ion channel of interest.
-
Extracellular (Bath) Solution (Example for K+ currents):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Intracellular (Pipette) Solution (Example for K+ currents):
-
140 mM KCl
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.2 with KOH.
-
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Patch Clamp Amplifier and Data Acquisition System
-
Perfusion System
b. Procedure:
-
Cell Plating: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a single, healthy cell with a patch pipette.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Allow the cell to stabilize for 3-5 minutes after establishing the whole-cell configuration.
-
Apply the appropriate voltage protocol to elicit and record the ion channel currents of interest. For example, for voltage-gated K+ channels, you might use a series of depolarizing voltage steps from a holding potential of -80 mV.
-
Record a stable baseline for at least 3-5 minutes.
-
-
Application of Controls and this compound:
-
Vehicle Control: Perfuse the cell with the extracellular solution containing the final concentration of DMSO for 3-5 minutes to ensure it has no effect on the recorded currents.
-
This compound Application: Perfuse the cell with the desired concentration of this compound (e.g., 10-50 µM) in the extracellular solution. Record the currents continuously to observe the time course of any effects.
-
m-3M3FBS Application (for comparison): After washing out this compound and allowing the current to return to baseline, apply m-3M3FBS at the same concentration to compare its effects. The order of application can be reversed.
-
-
Washout: After drug application, perfuse the cell with the control extracellular solution to check for reversibility of the effects.
-
Data Analysis:
-
Measure the peak current amplitude, current density (pA/pF), and any changes in channel kinetics (e.g., activation or inactivation time constants).
-
Construct current-voltage (I-V) relationships.
-
Statistically compare the data from baseline, vehicle, this compound, and m-3M3FBS applications.
-
Interpretation of Results
-
No Effect of this compound, but an Effect of m-3M3FBS: This outcome would suggest that the observed effect of m-3M3FBS is likely mediated by the activation of PLC.
-
Similar Effects of Both this compound and m-3M3FBS: If both isomers produce a similar change in ion channel activity, this strongly indicates a PLC-independent, or "off-target," effect.[1] For example, if both compounds inhibit a specific potassium current, this inhibition is not due to PLC activation.
-
Different Effects of this compound and m-3M3FBS: This could indicate a combination of PLC-dependent and independent effects. For instance, m-3M3FBS might modulate a channel through both PLC activation and a direct interaction, while this compound only acts via the direct interaction.
By carefully designing patch clamp experiments that include this compound as a negative control, researchers can more confidently attribute the effects of m-3M3FBS to PLC-dependent mechanisms and uncover potential off-target effects that are crucial for the interpretation of experimental data and for the development of more specific pharmacological tools.
References
- 1. ovid.com [ovid.com]
- 2. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-3M3FBS | Phospholipases | Tocris Bioscience [tocris.com]
- 5. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. TRPC channels regulate Ca2+-signaling and short-term plasticity of fast glutamatergic synapses | PLOS Biology [journals.plos.org]
- 8. TRPC channels: Structure, function, regulation and recent advances in small molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of canonical transient receptor potential (TRPC) channel function by diacylglycerol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ion Channel Modulation with o-3M3FBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-3M3FBS (2,4,6-trimethyl-N-(ortho-3-trifluoromethylphenyl)benzenesulfonamide) is widely recognized as the inactive analog of m-3M3FBS, a compound initially identified as a direct activator of phospholipase C (PLC). While m-3M3FBS has been utilized to investigate the role of PLC signaling in various cellular processes, including ion channel modulation, subsequent research has revealed that some of its effects can be independent of PLC activation.[1][2] Therefore, this compound serves as an essential negative control in experiments involving m-3M3FBS to delineate PLC-dependent pathways from off-target or PLC-independent effects.
These application notes provide a comprehensive guide to using this compound in the study of ion channel modulation, with a focus on experimental design, data interpretation, and detailed protocols for key applications.
Key Applications
-
Negative Control for PLC Activation: The primary application of this compound is to serve as a negative control alongside its active isomer, m-3M3FBS. In this context, any cellular response, such as a change in ion channel activity, that is elicited by m-3M3FBS but not by this compound can be more confidently attributed to the activation of PLC.
-
Investigating PLC-Independent Effects: In some cellular systems, both m-3M3FBS and this compound have been shown to exert similar effects on certain ion channels, indicating a mechanism of action that is independent of PLC.[2] The parallel use of both compounds is therefore crucial for identifying and characterizing these PLC-independent pathways.
-
Assessing Off-Target Effects: By comparing the effects of m-3M3FBS and this compound, researchers can identify potential off-target effects of the active compound that are not related to its intended mechanism of action on PLC.
Data Presentation
The following tables summarize quantitative data from studies that have utilized this compound in the context of ion channel modulation and intracellular calcium signaling.
Table 1: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) and Inositol Phosphate (IP) Production
| Cell Type | Compound (Concentration) | [Ca²⁺]i Release | Inositol Phosphate Response | Reference |
| SH-SY5Y Human Neuroblastoma | This compound | Much weaker than m-3M3FBS | No response | [1] |
| Mouse Olfactory Sensory Neurons | This compound (25 µM) | No response | Not Assessed | [3] |
Table 2: Effect of this compound on Ion Channel Activity
| Ion Channel/Current | Cell/Tissue Type | Compound (Concentration) | Effect | PLC-Dependent? | Reference |
| Cation Channel | Aplysia Bag Cell Neurons (excised patch) | This compound (25 µM) | No change in open probability (Pₒ) | N/A | [4] |
| Delayed Rectifier K⁺ Currents | Murine Colonic Smooth Muscle Cells | This compound | Reversible inhibition | No | [2] |
| Ca²⁺ Currents | Murine Colonic Smooth Muscle Cells | This compound | Significant suppression | No | [2] |
Experimental Protocols
Here, we provide detailed protocols for two key experimental approaches to study ion channel modulation using this compound as a negative control: patch-clamp electrophysiology and intracellular calcium imaging.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to assess the effects of this compound on ion channel currents in a whole-cell patch-clamp configuration.
1. Cell Preparation: a. Culture cells of interest on glass coverslips to an appropriate confluency. b. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope. c. Continuously perfuse the chamber with an appropriate extracellular solution.
2. Solutions:
- Extracellular Solution (example for a generic mammalian cell): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
- Intracellular Solution (example for K⁺ currents): 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
- Compound Stock Solutions: Prepare 10-50 mM stock solutions of m-3M3FBS and this compound in dimethyl sulfoxide (DMSO). Store at -20°C. The final concentration of DMSO in the recording solution should be kept below 0.1%.
3. Electrophysiological Recording: a. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution. b. Obtain a gigaohm seal on a target cell and establish the whole-cell configuration. c. Clamp the cell at a holding potential appropriate for the ion channel of interest (e.g., -80 mV). d. Apply voltage steps or ramps to elicit the desired ion channel currents. e. Establish a stable baseline recording for at least 3-5 minutes. f. Perfuse the cell with the extracellular solution containing the vehicle (DMSO) for 2-3 minutes to check for any vehicle effect. g. Perfuse the cell with the extracellular solution containing the desired concentration of This compound (e.g., 25 µM) and record the currents. h. After washing out the compound, perfuse the same cell with the extracellular solution containing the same concentration of m-3M3FBS to compare the effects directly. Alternatively, use a separate population of cells for each compound. i. Perform a final washout with the control extracellular solution.
4. Data Analysis: a. Measure the amplitude of the ion current at a specific voltage before, during, and after compound application. b. Plot the current-voltage (I-V) relationship. c. Statistically compare the effects of the vehicle, this compound, and m-3M3FBS on the ion channel currents.
Protocol 2: Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using a fluorescent calcium indicator.
1. Cell Preparation and Dye Loading: a. Plate cells on glass-bottom dishes or coverslips. b. On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, buffered with HEPES). c. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions. Include a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye loading. d. After loading, wash the cells with the salt solution to remove excess dye and allow for de-esterification for at least 20-30 minutes.
2. Calcium Imaging: a. Mount the dish or coverslip on the stage of a fluorescence microscope equipped for live-cell imaging. b. Continuously perfuse the cells with the physiological salt solution. c. Acquire baseline fluorescence images for 2-5 minutes. d. Perfuse with the vehicle (DMSO) to establish any vehicle-related changes in fluorescence. e. Perfuse with the desired concentration of This compound and continue to acquire images. f. As a positive control and for comparison, after washout, perfuse with the same concentration of m-3M3FBS . g. At the end of the experiment, you can add a calcium ionophore like ionomycin to obtain the maximum fluorescence signal (F_max) and then a calcium chelator like EGTA to obtain the minimum fluorescence signal (F_min) for calibration purposes if using a ratiometric dye like Fura-2.
3. Data Analysis: a. Select regions of interest (ROIs) over individual cells to measure the average fluorescence intensity over time. b. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀). c. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm/380 nm). d. Plot the fluorescence ratio or F/F₀ over time to visualize the calcium transients. e. Quantify the peak amplitude and the area under the curve of the calcium response for statistical comparison between vehicle, this compound, and m-3M3FBS treated cells.
Mandatory Visualizations
Caption: Workflow for patch-clamp or calcium imaging experiments.
Caption: Interpreting results from parallel experiments.
Signaling Pathway Considerations
When using m-3M3FBS and this compound, it is crucial to consider the canonical PLC signaling pathway and potential alternative mechanisms.
Caption: PLC-dependent vs. independent signaling pathways.
Important Considerations
-
Specificity: While this compound is generally considered inactive, the finding that it can modulate certain ion channels in specific tissues (e.g., murine colon) underscores the importance of empirical validation in your experimental system.[2] Always run the appropriate vehicle and inactive controls.
-
Concentration: Use the lowest effective concentration of m-3M3FBS to minimize potential off-target effects, and use the same concentration of this compound for direct comparison.
-
Solubility and Stability: Prepare fresh dilutions of the compounds from stock solutions for each experiment. Ensure complete solubilization in the final working solution.
By employing this compound as a rigorous negative control, researchers can enhance the specificity of their findings and gain a more accurate understanding of the role of PLC in ion channel modulation.
References
- 1. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Closely Associated Phospholipase C Regulates Cation Channel Function through Phosphoinositide Hydrolysis | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for o-3M3FBS in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
o-3M3FBS (2,4,6-Trimethyl-N-(ortho-3-trifluoromethylphenyl)benzenesulfonamide) is widely recognized in neuroscience research primarily as the inactive analog and negative control for its structural isomer, m-3M3FBS. While m-3M3FBS is a known activator of phospholipase C (PLC), a critical enzyme in intracellular signaling pathways, this compound exhibits significantly weaker or no activity towards PLC.[1][2] This property makes this compound an essential tool for demonstrating the specificity of m-3M3FBS-induced effects and for identifying potential off-target actions of this class of compounds. This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on its role as a negative control and its known PLC-independent effects.
Data Presentation
The following tables summarize the comparative quantitative data for this compound and its active isomer, m-3M3FBS.
Table 1: Comparative Effects on Phospholipase C (PLC) Signaling
| Parameter | This compound | m-3M3FBS | Cell Type | Reference |
| Inositol Phosphate Production | No response | Induces production | SH-SY5Y cells | [1] |
| In vitro PLC Isozyme Activity | No effect | Augments activity of PLCβ2, β3, γ1, γ2, and δ1 | Purified enzymes | |
| Intracellular Ca2+ Release | Much weaker than m-3M3FBS | Induces Ca2+ release | SH-SY5Y cells | [1] |
| Intracellular Ca2+ Increase | Failed to induce a significant increase at 25 µM | Induced significant increase at 15 µM and 25 µM | Mouse Olfactory Sensory Neurons | [2] |
Table 2: PLC-Independent Effects on Ion Channels in Murine Colonic Smooth Muscle Cells
| Ion Channel | Effect of this compound | Effect of m-3M3FBS | Note | Reference |
| Delayed Rectifier K+ Channels | Reversible inhibition | Reversible inhibition | PLC inhibitor U73122 did not prevent this inhibition.[3] | [3] |
| Ca2+ Currents | Significant suppression | Significant suppression | Occurred with a simultaneous increase in intracellular Ca2+.[3] | [3] |
Experimental Protocols
Protocol 1: Use of this compound as a Negative Control in Calcium Imaging Experiments
This protocol outlines the use of this compound as a negative control to validate that the m-3M3FBS-induced intracellular calcium increase is due to PLC activation.
1. Materials:
-
Neuronal cell culture (e.g., SH-SY5Y, primary neurons)
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound (stock solution in DMSO)
-
m-3M3FBS (stock solution in DMSO)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence microscope with a calcium imaging system
2. Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for imaging.
-
Culture cells to the desired confluency.
-
Load cells with a calcium indicator dye according to the manufacturer's instructions. For example, incubate with 4 µM Fura-2 AM for 20-30 minutes at 37°C.[1]
-
Wash the cells with imaging buffer to remove excess dye.
3. Experimental Procedure:
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Add this compound to the imaging buffer at the desired final concentration (e.g., 25 µM).[2]
-
Record the fluorescence for 5-10 minutes to observe any changes in intracellular calcium.
-
Wash out the this compound with imaging buffer.
-
After a recovery period, add m-3M3FBS at the same concentration to the same cells.
-
Record the fluorescence for 5-10 minutes to observe the expected calcium response.
4. Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) over time.
Protocol 2: Investigating Off-Target Effects of this compound using Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to assess the PLC-independent effects of this compound on neuronal ion channels.
1. Materials:
-
Acutely prepared brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultured neurons
-
Internal solution for the patch pipette
-
This compound (stock solution in DMSO)
-
m-3M3FBS (stock solution in DMSO, for comparison)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
2. Slice Preparation (if applicable):
-
Anesthetize and decapitate the animal according to approved protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut brain slices (e.g., 300 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a brain slice or a coverslip with cultured neurons to the recording chamber and perfuse with oxygenated aCSF or external solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline ion channel activity (e.g., voltage-gated potassium or calcium currents) using appropriate voltage protocols.
-
Bath-apply this compound at the desired concentration (e.g., 10-50 µM).
-
Record the activity of the same ion channels in the presence of this compound.
-
Wash out the compound and, if possible, record the recovery of the channel activity.
-
For comparison, the same experiment can be performed with m-3M3FBS.
4. Data Analysis:
-
Measure the amplitude, kinetics, and voltage-dependence of the recorded currents before, during, and after the application of this compound.
-
Use statistical tests to determine if this compound causes a significant change in the ion channel properties.
Mandatory Visualization
Caption: PLC signaling pathway activated by m-3M3FBS and not by this compound.
Caption: Workflow for using this compound as a negative control.
References
- 1. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Signaling: Experimental Protocols for o-3M3FBS and m-3M3FBS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
o-3M3FBS and its meta-isomer, m-3M3FBS, are valuable chemical tools for investigating cellular signaling pathways. m-3M3FBS is widely recognized as a cell-permeable activator of phospholipase C (PLC), a crucial enzyme in signal transduction.[1] Activation of PLC by m-3M3FBS leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade triggers a variety of downstream cellular responses, including an increase in intracellular calcium concentration ([Ca2+]i) and the activation of protein kinase C (PKC).[2] Consequently, m-3M3FBS has been utilized to study processes such as apoptosis, superoxide generation, and cellular metabolism.[1][3][4]
Conversely, this compound, the ortho-isomer, is often employed as a negative control in experiments involving m-3M3FBS.[5] It is reported to be much weaker in its ability to release intracellular calcium and does not stimulate inositol phosphate production, rendering it a useful tool to delineate PLC-dependent effects.[6]
However, it is crucial for researchers to be aware of the ongoing discussion regarding the specificity of m-3M3FBS. Several studies have suggested that m-3M3FBS can elicit cellular responses, particularly changes in calcium homeostasis, through PLC-independent mechanisms.[6][7][8][9][10] Therefore, careful experimental design, including the use of appropriate controls like this compound and PLC inhibitors (e.g., U73122), is paramount to accurately interpret experimental outcomes.
These application notes provide detailed protocols for key experiments utilizing this compound and m-3M3FBS, along with structured data tables for easy comparison of their effects. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their application in cellular and drug development research.
Data Presentation
The following tables summarize the quantitative effects of this compound and m-3M3FBS across various key experiments. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Effects on Intracellular Calcium ([Ca2+]i) Mobilization
| Compound | Cell Line | Concentration | Observation | Reference |
| m-3M3FBS | SH-SY5Y | 25 µM | Slow increase in [Ca2+]i, peaking at 4-6 minutes. | [6] |
| This compound | SH-SY5Y | Not specified | Much weaker Ca2+ release compared to m-3M3FBS. | [6] |
| m-3M3FBS | Murine Colonic Smooth Muscle Cells | 10 µM and 25 µM | Significant increase in [Ca2+]i. | [8] |
| This compound | Murine Colonic Smooth Muscle Cells | Not specified | Increase in [Ca2+]i. | [8] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration | Incubation Time | Apoptotic Rate | Reference |
| m-3M3FBS | U937 | 50 µM | 24 hours | 53.9% | [1] |
| m-3M3FBS | SCM1 Gastric Cancer Cells | 25 µM | 24 hours | Significant increase in early and late apoptotic cells. | [11] |
| m-3M3FBS | SCM1 Gastric Cancer Cells | 50 µM | 24 hours | Further significant increase in early and late apoptotic cells. | [11] |
Table 3: Effects on Superoxide Generation
| Compound | Cell Type | Concentration | Observation | Reference |
| m-3M3FBS | Human Neutrophils | Not specified | Stimulation of superoxide generation. | [1] |
| m-3M3FBS | Mouse Neutrophils | Not specified | Enhanced hydrogen peroxide production. | [4] |
Table 4: Inositol Phosphate Formation
| Compound | Cell Line | Concentration | Observation | Reference |
| m-3M3FBS | U937 | 5-50 µM | Stimulation of inositol phosphate formation. | [1] |
| m-3M3FBS | SH-SY5Y | 25 µM | No significant inositol phosphate generation within 7 minutes; detectable increase after 20 minutes. | [6] |
| This compound | SH-SY5Y | Not specified | No inositol phosphate response. | [6] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments involving this compound and m-3M3FBS. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol describes the measurement of [Ca2+]i in response to this compound and m-3M3FBS using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest (e.g., SH-SY5Y, adherent or suspension)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound and m-3M3FBS stock solutions in DMSO
-
PLC inhibitor (e.g., U73122, optional)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them onto glass coverslips or in clear-bottom black-walled microplates to achieve 70-80% confluency on the day of the experiment.
-
For suspension cells, harvest and wash them with HBSS, then resuspend in HBSS at a suitable density.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. First, dissolve Fura-2 AM and Pluronic F-127 in a small amount of DMSO before diluting in HBSS.
-
Remove the culture medium from adherent cells, wash once with HBSS, and then add the Fura-2 AM loading solution. For suspension cells, add the loading solution to the cell suspension.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with fresh, pre-warmed HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Calcium Measurement:
-
Mount the coverslip with adherent cells onto the microscope stage or place the microplate in the plate reader. For suspension cells, transfer them to a suitable cuvette or microplate.
-
Establish a baseline fluorescence reading by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the desired concentration of this compound, m-3M3FBS, or vehicle control (DMSO) to the cells.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca2+]i.
-
(Optional) To investigate the involvement of PLC, pre-incubate cells with a PLC inhibitor (e.g., U73122) for an appropriate time before adding m-3M3FBS.
-
Experimental Controls Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The novel phospholipase C activator, m-3M3FBS, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase C activator m-3M3FBS protects against morbidity and mortality associated with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for o-3M3FBS in Investigating PLC-Independent Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-3M3FBS (2,4,6-trimethyl-N-(ortho-3-trifluoromethyl-phenyl)-benzenesulfonamide) is a chemical analog of m-3M3FBS, a compound initially identified as a direct activator of phospholipase C (PLC).[1] However, subsequent research has revealed that both m-3M3FBS and its ortho-isomer, this compound, can elicit cellular effects through mechanisms independent of PLC activation.[2][3][4] this compound is considered an inactive analog concerning PLC activation and is therefore a valuable tool for researchers as a negative control to delineate the PLC-independent effects of m-3M3FBS and other compounds. These application notes provide detailed protocols and guidance on using this compound to investigate these off-target, PLC-independent signaling pathways.
Mechanism of Action
While m-3M3FBS was developed to directly activate PLC and stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), studies have shown that it can also modulate cellular functions without significant PLC activation.[3] The inactive analog, this compound, which has a different position of the trifluoromethyl-phenyl group, does not stimulate superoxide generation, a PLC-dependent process, at concentrations up to 50 µM.[5]
Both m-3M3FBS and this compound have been observed to directly modulate ion channels, including the inhibition of delayed rectifier K+ channels and the suppression of Ca2+ currents.[2][5] These effects were not prevented by the PLC inhibitor U73122, further supporting a PLC-independent mechanism of action.[2][5] It is proposed that the common sulfonamide structure of these compounds may be responsible for these direct interactions with ion channels.[5] Therefore, this compound serves as an essential control to differentiate between PLC-dependent and independent signaling events.
Data Presentation
Table 1: Comparative Effects of m-3M3FBS and this compound on Cellular Functions
| Compound | Target | Cell Type | Concentration | Effect | PLC-Dependent? | Reference |
| m-3M3FBS | PLC | Human Neutrophils | 5-50 µM | Stimulates superoxide generation | Yes | [6] |
| m-3M3FBS | PLC | U937 cells | 5-50 µM | Stimulates inositol phosphate formation | Yes | [6] |
| This compound | N/A | Not Specified | Up to 50 µM | Does not affect superoxide generation | N/A | [5] |
| m-3M3FBS | Delayed Rectifier K+ Channels | Murine Colonic Smooth Muscle | Not Specified | Reversible inhibition | No | [2][5] |
| This compound | Delayed Rectifier K+ Channels | Murine Colonic Smooth Muscle | Not Specified | Reversible inhibition | No | [2][5] |
| m-3M3FBS | Ca2+ Currents | Murine Colonic Smooth Muscle | Not Specified | Significant suppression | No | [2][5] |
| This compound | Ca2+ Currents | Murine Colonic Smooth Muscle | Not Specified | Significant suppression | No | [2][5] |
| m-3M3FBS | Intracellular Ca2+ | Murine Colonic Smooth Muscle | Not Specified | Increased | No | [2][5] |
| This compound | Intracellular Ca2+ | Murine Colonic Smooth Muscle | Not Specified | Increased | No | [2][5] |
| m-3M3FBS | Spontaneous Contractility | Murine Colonic Smooth Muscle | Not Specified | Decreased | No | [2][5] |
Mandatory Visualizations
Caption: Canonical PLC signaling pathway, which this compound does not activate.
Caption: Proposed PLC-independent mechanism of this compound via direct ion channel modulation.
Caption: Experimental workflow for investigating PLC-independent effects.
Experimental Protocols
Protocol 1: Electrophysiological Recording of Ion Channel Activity
This protocol is designed to assess the direct effects of this compound on ion channel currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with Kv2.1 for delayed rectifier K+ channels)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (10 mM in DMSO)
-
m-3M3FBS stock solution (10 mM in DMSO)
-
U73122 stock solution (10 mM in DMSO)
Procedure:
-
Prepare cells for patch-clamp recording by plating them on glass coverslips 24-48 hours prior to the experiment.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline ion channel currents using an appropriate voltage protocol. For delayed rectifier K+ channels, a voltage step from a holding potential of -80 mV to +60 mV for 200 ms can be used.
-
Perfuse the external solution containing the desired concentration of this compound (e.g., 10 µM) and record the currents.
-
Wash out the this compound with the external solution and allow the currents to recover to baseline.
-
As a positive control for PLC-independent effects, perform steps 5 and 6 with m-3M3FBS.
-
(Optional) To confirm the PLC-independence of the observed effects, pre-incubate the cells with a PLC inhibitor like U73122 (e.g., 10 µM for 10 minutes) before applying m-3M3FBS or this compound.
-
Analyze the data by measuring the peak current amplitude before, during, and after compound application.
Protocol 2: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope with an appropriate filter set and a camera for image acquisition
-
This compound stock solution (10 mM in DMSO)
-
m-3M3FBS stock solution (10 mM in DMSO)
-
Positive control for Ca2+ release (e.g., Thapsigargin or a relevant GPCR agonist)
Procedure:
-
Load the cells with the calcium indicator by incubating them in HBSS containing the dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply this compound at the desired concentration (e.g., 10-50 µM) and continue to record fluorescence changes.
-
Wash out the compound and monitor the return to baseline.
-
Apply m-3M3FBS to compare its effects on [Ca2+]i.
-
At the end of the experiment, apply a positive control to ensure the cells are responsive.
-
Analyze the data by quantifying the change in fluorescence intensity or the ratio of emissions at different excitation wavelengths (for ratiometric dyes like Fura-2) over time.
Protocol 3: Smooth Muscle Contractility Assay
This protocol assesses the effect of this compound on the contractility of smooth muscle tissue.
Materials:
-
Isolated smooth muscle strips (e.g., from murine colon)
-
Organ bath system with isometric force transducers
-
Krebs-Ringer bicarbonate solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 Glucose, bubbled with 95% O2/5% CO2.
-
This compound stock solution (10 mM in DMSO)
-
m-3M3FBS stock solution (10 mM in DMSO)
-
Positive control for muscle contraction (e.g., Carbachol or KCl)
Procedure:
-
Dissect smooth muscle strips and mount them in the organ baths containing Krebs-Ringer solution at 37°C.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Record baseline spontaneous contractions.
-
Add this compound cumulatively to the organ bath to generate a concentration-response curve.
-
After the highest concentration, wash the tissues extensively.
-
Perform a parallel experiment with m-3M3FBS to compare its effects.
-
At the end of each experiment, apply a maximal concentration of a positive control to confirm tissue viability.
-
Analyze the data by measuring the amplitude and frequency of contractions before and after the addition of the compounds.
By employing this compound as a negative control in these and other experimental paradigms, researchers can confidently dissect and characterize the PLC-independent effects of various chemical probes and drug candidates.
References
- 1. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Live-Cell Imaging with o-3M3FBS as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of live-cell imaging, the use of precise molecular tools is paramount to dissecting complex cellular signaling pathways. One such tool is m-3M3FBS , a compound identified as a potent activator of Phospholipase C (PLC).[1] PLC activation triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), respectively.[2][3]
To ensure the specificity of effects observed with m-3M3FBS, it is crucial to employ a proper negative control. o-3M3FBS serves as this essential control; it is an inactive analog of m-3M3FBS that does not stimulate PLC activity.[4][5] Studies have shown that this compound is significantly weaker at inducing calcium release and does not elicit an inositol phosphate response, making it an ideal tool to differentiate PLC-dependent signaling from off-target effects.[6][7]
These application notes provide detailed protocols for utilizing this compound as a negative control in live-cell imaging experiments, focusing on the measurement of intracellular calcium dynamics.
Data Presentation
The following table summarizes the comparative effects of m-3M3FBS and its inactive analog, this compound, on key cellular signaling events. This data highlights the utility of this compound in confirming the PLC-specific actions of m-3M3FBS.
| Compound | Target | Effective Concentration (m-3M3FBS) | Observed Effect with m-3M3FBS | Observed Effect with this compound | Reference |
| m-3M3FBS / this compound | Phospholipase C (PLC) | 15-50 µM | Activation of PLC, leading to increased intracellular Ca2+ and inositol phosphate generation. | Fails to induce Ca2+ responses or inositol phosphate generation. | [7][8] |
| m-3M3FBS / this compound | Intracellular Ca2+ Release | 15-50 µM | Slowly developing elevation in cytosolic Ca2+ in various cell lines.[6] | Much weaker Ca2+ release compared to m-3M3FBS.[6] | [6][7] |
| m-3M3FBS / this compound | Inositol Phosphate Generation | 5-50 µM | Stimulates the formation of inositol phosphates.[1] | Does not cause any inositol phosphate response.[6] | [1][6] |
Signaling Pathways and Experimental Workflow
To visualize the underlying molecular mechanisms and the experimental process, the following diagrams are provided.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Phospholipase C - Wikipedia [en.wikipedia.org]
- 3. bosterbio.com [bosterbio.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
o-3M3FBS not showing expected inactive results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing unexpected activity with the compound o-3M3FBS, which is intended as an inactive control.
Frequently Asked Questions (FAQs)
Q1: Why is my negative control, this compound, showing biological activity?
A1: While this compound is the inactive analog of the Phospholipase C (PLC) activator m-3M3FBS and does not activate PLC, it is not entirely inert.[1][2][3] Studies have revealed that this compound can exert "off-target" effects that are independent of the PLC signaling pathway.[4][5] Therefore, observing activity is not necessarily an experimental artifact but may be a known pharmacological property of the compound.
Q2: What are the known off-target or PLC-independent effects of this compound?
A2: Both this compound and its active counterpart, m-3M3FBS, have been shown to directly interact with ion channels.[4] Documented effects include the inhibition of delayed rectifier potassium (K+) channels and the suppression of calcium (Ca2+) currents.[4] These actions can alter cell membrane potential and ion homeostasis, leading to downstream effects that are not mediated by PLC activation.
Q3: My experiment shows a slight increase in intracellular calcium ([Ca2+]i) with this compound. Is this expected?
A3: Yes, this can be an expected, though often weak, effect. While this compound does not cause inositol phosphate generation (a hallmark of PLC activation), it has been observed to cause a much weaker release of intracellular Ca2+ compared to m-3M3FBS.[6] This is considered a PLC-independent effect.[4]
Q4: How can I confirm if the activity I'm seeing is a known off-target effect?
A4: The best approach is to design experiments that can isolate the specific off-target effects. For example, using patch-clamp electrophysiology can directly measure the inhibition of K+ and Ca2+ currents.[4] Additionally, you can measure inositol phosphate levels; in the presence of this compound, these should not increase, confirming the activity is PLC-independent.[6]
Q5: Is this compound a reliable negative control?
A5: It is a reliable negative control specifically for demonstrating that an observed effect is dependent on PLC activation. However, due to its own biological activities, caution must be used when interpreting results.[4][5] If your experiment is sensitive to changes in ion channel activity or intracellular calcium, any effects seen with this compound should be carefully considered and not dismissed as a complete lack of activity.
Troubleshooting Unexpected Activity
If you are observing unexpected or inconsistent results with this compound, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow
Caption: A flowchart to diagnose unexpected results with this compound.
Data Summary: m-3M3FBS vs. This compound
The following table summarizes the documented activities of the active PLC activator (m-3M3FBS) and its inactive analog (this compound) to help researchers differentiate expected outcomes.
| Parameter Measured | m-3M3FBS (Active PLC Activator) | This compound (Inactive Analog) | Reference(s) |
| PLC Activation | Yes | No | [1][2] |
| Inositol Phosphate Generation | Yes | No | [6][7] |
| Intracellular Ca2+ ([Ca2+]i) Release | Strong, rapid increase | Very weak or no increase | [4][6] |
| Delayed Rectifier K+ Current | Inhibition | Inhibition | [4] |
| Voltage-gated Ca2+ Current | Suppression | Suppression | [4] |
| Superoxide Generation | Yes | No (up to 50 µM) | [4][8] |
Signaling Pathways and Off-Target Effects
Diagram: Canonical PLC Signaling Pathway
Caption: The PLC pathway activated by m-3M3FBS but not by this compound.
Diagram: PLC-Independent Off-Target Effects
Caption: Off-target inhibition of ion channels by both m-3M3FBS and this compound.
Key Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2
This protocol is adapted from methods described in the literature for monitoring Ca2+ responses to m-3M3FBS and this compound.[6]
-
Objective: To measure changes in cytosolic free calcium concentration in response to compound application.
-
Materials:
-
Cells cultured on glass coverslips.
-
Fura-2 acetoxymethyl ester (Fura-2 AM) loading buffer (e.g., standard physiological saline containing 4 µM Fura-2 AM).
-
Microscope equipped for ratiometric fluorescence imaging.
-
Excitation filters for 340 nm and 380 nm.
-
Emission filter around 510 nm.
-
This compound and m-3M3FBS stock solutions.
-
-
Methodology:
-
Cell Loading: Incubate cells grown on coverslips with Fura-2 AM loading buffer for 20-30 minutes at 37°C.
-
Washing: Wash the cells with standard physiological saline to remove extracellular Fura-2 AM.
-
Imaging Setup: Mount the coverslip onto the microscope stage. Perfuse with saline solution.
-
Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. A stable baseline should be established before adding any compound.
-
Compound Application: Add this compound to the perfusion solution at the desired final concentration. For comparison, use m-3M3FBS as a positive control in a separate experiment.
-
Data Acquisition: Continuously record the 340/380 nm fluorescence ratio over time. An increase in the ratio corresponds to an increase in [Ca2+]i.
-
Analysis: Quantify the change in the fluorescence ratio from baseline to the peak response after compound addition. Compare the magnitude and kinetics of the response between this compound and m-3M3FBS.
-
Patch-Clamp Electrophysiology for Ion Channel Activity
This protocol provides a general workflow for assessing the direct effects of this compound on ion channels.[4]
-
Objective: To directly measure the effect of this compound on specific ion currents (e.g., delayed rectifier K+ currents).
-
Materials:
-
Isolated cells suitable for patch-clamping.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes for making electrodes.
-
Intracellular and extracellular solutions tailored to isolate the current of interest (e.g., using channel blockers like tetraethylammonium for K+ channels).
-
This compound stock solution.
-
-
Methodology:
-
Cell Preparation: Plate cells at a low density to allow for easy access with a micropipette.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ. Fill with the appropriate intracellular solution.
-
Seal Formation: Under visual control, approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Apply a voltage-step protocol appropriate for eliciting the current of interest (e.g., depolarizing steps to activate delayed rectifier K+ channels). Record baseline currents.
-
Compound Application: Perfuse the cell with an extracellular solution containing this compound.
-
Post-Compound Recording: After a brief incubation, apply the same voltage-step protocol and record the currents in the presence of the compound.
-
Washout: Perfuse with the control extracellular solution to check for reversibility of the effect.
-
Analysis: Compare the current amplitudes before, during, and after the application of this compound to quantify the degree of inhibition or modulation.
-
References
- 1. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
solubility issues with o-3M3FBS in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with o-3M3FBS in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide) is an inactive analog of the phospholipase C (PLC) activator, m-3M3FBS.[1] Due to its structural similarity but lack of PLC-activating capability, its primary application in research is as a negative control in experiments involving m-3M3FBS to help ensure that the observed effects are due to PLC activation and not other, off-target effects.[1][2]
Q2: What are the key chemical properties of this compound?
A2: The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₆F₃NO₂S[3] |
| Molecular Weight | 343.36 g/mol [3] |
| CAS Number | 313981-55-4[3] |
| Appearance | White to off-white solid |
Q3: What is the general solubility of this compound?
A3: this compound is a hydrophobic molecule with high solubility in organic solvents but very limited solubility in aqueous solutions. The table below summarizes known solubility data. For aqueous buffers, data for the closely related analog m-3M3FBS is provided as a reference point, suggesting that direct dissolution of this compound in aqueous media is challenging.
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL (approx. 291 mM)[4] |
| Ethanol | 100 mM |
| Ethanol:PBS (pH 7.2) (1:3) (for m-3M3FBS) | 0.25 mg/mL (approx. 0.73 mM)[5] |
Troubleshooting Guide: Solubility in Aqueous Buffers
Q4: My this compound is not dissolving directly in my aqueous buffer (e.g., PBS, TRIS, HEPES). What is the correct procedure?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low solubility. The standard and most effective method is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous buffer to the final desired concentration.
Q5: I observed a precipitate after diluting my this compound stock solution into my experimental buffer. What could be the cause and how can I resolve it?
A5: Precipitation upon dilution of an this compound stock solution into an aqueous buffer is a common issue and typically indicates that the compound's solubility limit has been exceeded under the given conditions. Here are the common causes and their solutions:
-
Final Concentration is Too High: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer.
-
Solution: Lower the final concentration of this compound. It is advisable to perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your specific buffer system.
-
-
Insufficient Organic Co-solvent: The percentage of the organic solvent (e.g., DMSO) in the final working solution may be too low to keep the this compound dissolved.
-
Solution: While increasing the final DMSO concentration can aid solubility, it is critical to ensure the concentration remains below a level that affects your experimental system (typically <0.5% for many cell-based assays). If solubility remains an issue at non-toxic DMSO concentrations, consider preparing a more complex solvent system as used for in vivo studies, which may include agents like PEG300 and Tween-80.[4]
-
-
Improper Mixing: Adding the stock solution to the buffer too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
-
Temperature Effects: The temperature of your buffer can influence solubility.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 34.34 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[3]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired volume of your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Pre-warming (Optional): If applicable to your experiment, warm the buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. For example, to make a 100 µM solution in 10 mL of buffer, add 10 µL of the 100 mM DMSO stock solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your assay and is consistent across all experimental conditions, including the vehicle control.
-
Usage: Use the freshly prepared working solution immediately for your experiment to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for using this compound as a negative control.
Caption: Role of this compound as a negative control in PLC signaling.
References
- 1. m-3M3FBS | Phospholipases | Tocris Bioscience [tocris.com]
- 2. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
potential off-target effects of o-3M3FBS
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of o-3M3FBS.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended use of this compound?
A1: this compound (2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide) is designed and used as an inactive analog and negative control for its meta-isomer, m-3M3FBS.[1][2] The active compound, m-3M3FBS, is known as a cell-permeable activator of Phospholipase C (PLC).[3] Therefore, this compound is ideally expected to not produce the biological effects associated with PLC activation and is used in experiments to help attribute the observed effects of m-3M3FBS to its on-target activity.
Q2: What is the established on-target signaling pathway for the active analog, m-3M3FBS?
A2: The on-target effect of m-3M3FBS is the activation of Phospholipase C (PLC).[4][5] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] DAG, in turn, activates Protein Kinase C (PKC).[7] This pathway is a central signaling cascade in various cellular responses.[4]
On-Target Signaling Pathway of m-3M3FBS
Caption: Intended signaling pathway initiated by the PLC activator m-3M3FBS.
Q3: Have there been reports of this compound exhibiting biological activity?
A3: Yes, despite being considered the inactive analog, several studies have reported that this compound can exhibit biological activity. These effects are independent of PLC activation and are therefore considered "off-target". For instance, both m-3M3FBS and this compound have been shown to inhibit delayed rectifier K+ channels and suppress Ca2+ currents in murine colonic smooth muscle cells.[6][8]
Q4: What are the specific documented off-target effects of this compound?
A4: The primary documented off-target effects of this compound involve the modulation of ion channels. Studies have shown that both this compound and its active analog m-3M3FBS can:
-
Inhibit delayed rectifier K+ channels: This effect was observed to be reversible and was not prevented by the PLC inhibitor U73122, indicating a PLC-independent mechanism.[6][8]
-
Suppress Ca2+ currents: This suppression occurred concurrently with an increase in intracellular calcium, and this effect was also not blocked by a PLC inhibitor.[6][8]
These findings suggest that caution should be used when interpreting results, as both compounds can act as antagonists on certain ion channels.[6][8]
Off-Target Effects of this compound
Caption: PLC-independent off-target effects of this compound on ion channels.
Troubleshooting Guides
Problem: I am observing a biological effect with my negative control, this compound.
-
Possible Cause 1: Off-target ion channel activity.
-
Explanation: As documented in the literature, this compound can inhibit certain potassium and calcium channels independently of PLC.[6][8] If your experimental system or endpoint is sensitive to changes in ion channel function or membrane potential, you may observe an effect.
-
Solution:
-
Review the literature to see if the observed phenotype could be explained by ion channel modulation.
-
Use patch-clamp electrophysiology to directly test the effect of this compound on relevant ion channels in your cell type.
-
Consider using an additional, structurally unrelated negative control if available to confirm that the off-target effect is specific to the 3M3FBS scaffold.
-
-
-
Possible Cause 2: Non-specific effects at high concentrations.
-
Explanation: Like many chemical probes, using this compound at concentrations significantly higher than recommended can lead to non-specific effects.
-
Solution:
-
Perform a dose-response curve for both m-3M3FBS and this compound. An ideal negative control should be inactive at the concentration where the active probe shows a clear on-target effect.
-
Always use the lowest effective concentration of the active probe (m-3M3FBS) and the corresponding concentration for the negative control (this compound).
-
-
Problem: Both m-3M3FBS and this compound are producing a similar effect in my assay.
-
Possible Cause: The observed effect is due to PLC-independent off-target activity common to both compounds.
-
Explanation: Since both isomers have been shown to inhibit certain ion channels[6][8], it is plausible that the phenotype you are observing is a result of this shared off-target activity rather than PLC activation.
-
Solution:
-
Use a PLC inhibitor: Pre-treat your cells with a PLC inhibitor like U73122. If the effect of m-3M3FBS is blocked but the effect shared by both compounds persists, it strongly suggests the latter is a PLC-independent off-target effect. Note that PLC inhibitors can also have their own off-target effects.[9]
-
Use an alternative PLC activator: If possible, use a structurally different PLC activator to see if it recapitulates the effect of m-3M3FBS.
-
Knockdown/Knockout of PLC: The most definitive control is to use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the specific PLC isoform(s) in your cells. If the effect of m-3M3FBS is lost in the knockdown/knockout cells, it confirms the involvement of PLC.
-
-
Data Summary
The following table summarizes the reported effects of m-3M3FBS and this compound on various cellular targets and processes.
| Compound | Target/Process | Effect | Mechanism | Reference |
| m-3M3FBS | Phospholipase C (PLC) | Activation | On-Target | [3][4] |
| Intracellular Ca2+ | Increase | PLC-dependent & independent | [6][8][9] | |
| Delayed Rectifier K+ Channels | Inhibition | Off-Target (PLC-independent) | [6][8] | |
| Ca2+ Currents | Suppression | Off-Target (PLC-independent) | [6][8] | |
| This compound | Phospholipase C (PLC) | Inactive | N/A (Negative Control) | [1] |
| Delayed Rectifier K+ Channels | Inhibition | Off-Target (PLC-independent) | [6][8] | |
| Ca2+ Currents | Suppression | Off-Target (PLC-independent) | [6][8] |
Experimental Protocols
Protocol 1: General Workflow for Validating Chemical Probe Activity
This protocol provides a logical workflow for using a chemical probe and its negative control to ensure that the observed phenotype is due to the on-target activity of the probe.
Experimental Workflow for Probe Validation
References
- 1. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. mdpi.com [mdpi.com]
- 8. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Cellular Responses to o-3M3FBS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cellular responses when using o-3M3FBS. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am using this compound as a negative control for m-3M3FBS, but I am still observing a cellular response. Is this expected?
A1: While this compound is marketed as an inactive analog of the Phospholipase C (PLC) activator m-3M3FBS, it is not entirely inert.[1] Several studies have reported that this compound can elicit cellular responses, although they are typically much weaker than those induced by m-3M3FBS.[2] Therefore, observing a minor response is not entirely unexpected and may be due to the inherent activity of the compound.
Q2: What are the known off-target or PLC-independent effects of this compound and its analog m-3M3FBS?
A2: Both m-3M3FBS and this compound have been shown to exert effects that are independent of PLC activation. These include:
-
Intracellular Calcium ([Ca2+]i) Mobilization: Both compounds can induce an increase in intracellular calcium.[3] This effect is, at least in part, independent of PLC, as it can occur without the generation of inositol phosphates.[2] The calcium release is thought to originate from both the endoplasmic reticulum and mitochondria.[4]
-
Ion Channel Modulation: m-3M3FBS and this compound have been found to inhibit delayed rectifier K+ channels and L-type Ca2+ channels.[3] This activity is also PLC-independent.
-
Induction of Apoptosis: At higher concentrations and longer incubation times, m-3M3FBS has been shown to induce apoptosis in some cancer cell lines.[5] While less potent, it is possible this compound could have similar effects.
Q3: My cells are showing a rise in intracellular calcium upon treatment with this compound. How can I determine the source of this calcium?
A3: To investigate the source of the calcium increase, you can perform calcium imaging experiments under different conditions. A detailed protocol is provided below. Key experimental manipulations include:
-
Calcium-free medium: If the calcium rise persists in a calcium-free medium, it indicates the release from intracellular stores (e.g., endoplasmic reticulum, mitochondria).[6]
-
Thapsigargin pre-treatment: Thapsigargin is a SERCA pump inhibitor that depletes endoplasmic reticulum calcium stores. If this compound still induces a calcium rise after thapsigargin treatment, it suggests a contribution from other sources, such as mitochondria.[4]
-
Mitochondrial inhibitors (e.g., FCCP, rotenone/oligomycin): Using these inhibitors can help confirm the involvement of mitochondria in the calcium response.[4]
Q4: I am not seeing the expected downstream signaling activation (e.g., ERK phosphorylation) with m-3M3FBS, and this compound is also showing some basal activity. What could be the issue?
A4: The link between m-3M3FBS and downstream signaling pathways like ERK phosphorylation can be complex and cell-type dependent. The lack of a robust response to m-3M3FBS could be due to the cell's specific signaling network or the compound's PLC-independent effects dominating. The basal activity of this compound could be due to its inherent off-target effects. To troubleshoot this, you should:
-
Verify the activity of your positive controls: Ensure that a known activator of the ERK pathway in your cell line (e.g., a growth factor) is producing a robust signal.
-
Perform a dose-response and time-course experiment: The kinetics of activation by m-3M3FBS can be slow.[6]
-
Use a PLC inhibitor (e.g., U73122): However, be aware that U73122 has its own off-target effects and can be toxic to cells.[2] An inactive analog, U73343, should be used as a control.
Q5: Could the unexpected responses to this compound be due to cytotoxicity?
A5: It is possible, especially at higher concentrations or with prolonged exposure. It is recommended to perform a cell viability assay to rule out cytotoxicity as the cause of your observations. A standard protocol for an MTT or similar viability assay is provided below.
Quantitative Data Summary
The following table summarizes the reported effects of m-3M3FBS and this compound to provide a reference for expected response magnitudes. Note that responses are highly cell-type and concentration-dependent.
| Compound | Assay | Cell Type | Concentration | Observed Effect | Citation |
| m-3M3FBS | Intracellular Ca2+ | SH-SY5Y | 25 µM | Slow, sustained Ca2+ elevation | [4] |
| Intracellular Ca2+ | Mouse Olfactory Neurons | 15 µM | ~20% increase in fluorescence ratio | [1] | |
| Intracellular Ca2+ | Mouse Olfactory Neurons | 25 µM | ~40% increase in fluorescence ratio | [1] | |
| Inositol Phosphate Generation | SH-SY5Y | 25 µM | No significant increase within 7 min | [4] | |
| Apoptosis | Caki (renal cancer) | 50 µM | Induction of apoptosis | [5] | |
| This compound | Intracellular Ca2+ | SH-SY5Y | 25 µM | Much weaker Ca2+ release than m-3M3FBS | [4] |
| Inositol Phosphate Generation | SH-SY5Y | 25 µM | No response | [4] | |
| Ion Channel Current | Murine Colonic Smooth Muscle | 10-25 µM | Inhibition of delayed rectifier K+ channels | [7] |
Experimental Protocols
Detailed Methodology 1: Intracellular Calcium Imaging
This protocol is designed to assess changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
1. Cell Preparation: a. Seed cells on glass-bottom dishes or coverslips suitable for microscopy. b. Culture cells to the desired confluency (typically 70-80%).
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS). The final dye concentration is typically 1-5 µM. b. Remove the culture medium from the cells and wash once with the physiological saline solution. c. Add the dye-containing loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with the physiological saline solution to remove excess dye. e. Add fresh physiological saline solution to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
3. Imaging: a. Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging and with the appropriate filter sets for your chosen dye. b. Acquire a stable baseline fluorescence signal for 2-5 minutes. c. Add this compound (or other compounds) at the desired final concentration. It is best to add a small volume of a concentrated stock solution to minimize dilution of the bath solution. d. Continue to record the fluorescence signal for a sufficient duration to capture the full response (e.g., 10-20 minutes).
4. Data Analysis: a. Measure the change in fluorescence intensity over time in individual cells or regions of interest. b. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence change (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
Detailed Methodology 2: Western Blotting for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) as a readout for downstream signaling.
1. Cell Treatment and Lysis: a. Seed cells in multi-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-12 hours prior to treatment to reduce basal ERK phosphorylation. c. Treat cells with this compound, m-3M3FBS, a positive control (e.g., EGF), and a vehicle control for the desired time period (e.g., 5, 10, 30, 60 minutes). d. After treatment, place the plate on ice and aspirate the medium. e. Wash the cells once with ice-cold phosphate-buffered saline (PBS). f. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. g. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. h. Incubate on ice for 30 minutes, vortexing occasionally. i. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. j. Transfer the supernatant to a new tube.
2. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay). b. Normalize the protein concentrations of all samples with lysis buffer. c. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
3. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensities using image analysis software. b. To normalize for loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a loading control protein (e.g., GAPDH, β-actin). c. Express the p-ERK signal as a ratio to the total ERK or loading control signal.
Detailed Methodology 3: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess cell viability based on metabolic activity.
1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density appropriate for your cell line. b. Allow cells to adhere and grow for 24 hours. c. Treat the cells with a range of concentrations of this compound and appropriate controls (vehicle and a positive control for cell death). Include untreated wells as a measure of 100% viability. d. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
2. MTT Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well (for a final volume of 100 µL of medium). c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.
3. Solubilization and Measurement: a. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. b. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals. c. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
4. Data Analysis: a. Subtract the background absorbance (from wells with medium but no cells). b. Express the viability of treated cells as a percentage of the viability of the untreated control cells.
Visualizations
Caption: Proposed signaling of m-3M3FBS and its off-target effects.
Caption: Troubleshooting workflow for unexpected this compound responses.
Caption: Experimental workflow for characterizing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel phospholipase C activator, m-3M3FBS, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
o-3M3FBS stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of o-3M3FBS, along with troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes. As an inactive analog of the phospholipase C (PLC) activator m-3M3FBS, its primary role is to serve as a negative control; therefore, any degradation could lead to spurious results.
Summary of Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid form and in solution, based on information from various suppliers.
| Form | Temperature | Duration | Special Conditions |
| Solid | Room Temperature or 4°C | Years | Protect from light |
| Stock Solution | -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles |
| -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles |
Note: These are general guidelines. Always refer to the manufacturer's product data sheet for specific recommendations.
Solubility
This compound is soluble in various organic solvents. The table below provides solubility information.
| Solvent | Concentration/Solubility |
| DMSO | up to 100 mM (or 100 mg/mL) |
| Ethanol | up to 100 mM |
For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in a question-and-answer format.
Q1: I am observing an unexpected biological effect with my this compound negative control. Could the compound be unstable?
A1: While instability is a possibility, it is also important to consider that this compound, like its active analog m-3M3FBS, may have off-target effects. Both compounds have been reported to inhibit inward and outward currents through mechanisms independent of PLC, and can cause an increase in intracellular calcium.[2][3]
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, confirm the identity and purity of your this compound stock using methods like HPLC or LC-MS.
-
Assess Stability: Use the protocol outlined in the "Experimental Protocols" section to check for degradation.
-
Consult Literature for Off-Target Effects: Be aware of the published PLC-independent effects of both m-3M3FBS and this compound.[1][2][3]
-
Use a Structurally Unrelated Negative Control: If off-target effects are suspected, consider using an additional negative control with a different chemical structure.
Caption: Troubleshooting logic for unexpected this compound activity.
Q2: My this compound solution has turned yellow. Is it still usable?
A2: A change in color can be an indication of degradation. It is not recommended to use a solution that has changed in appearance. The best course of action is to discard the discolored solution and prepare a fresh stock from solid material.
Q3: I have a stock solution of this compound that has been stored at -20°C for several months and has undergone multiple freeze-thaw cycles. Can I still use it?
A3: Stock solutions are typically stable for about one month at -20°C. Repeated freeze-thaw cycles can accelerate degradation. It is highly recommended to prepare a fresh stock solution and to aliquot it into single-use volumes to avoid future freeze-thaw cycles.
Frequently Asked Questions (FAQs)
What is the primary use of this compound? this compound is the inactive analog of m-3M3FBS, a known activator of phospholipase C (PLC). Its primary use is as a negative control in experiments investigating PLC signaling pathways.
How does m-3M3FBS activate PLC, and what is the role of this compound in this context? m-3M3FBS is thought to directly activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate downstream signals, such as calcium release from the endoplasmic reticulum. This compound, being inactive, should not stimulate this pathway and is used to control for any non-specific or off-target effects of the chemical scaffold.
References
Technical Support Center: Minimizing Experimental Variability with o-3M3FBS and m-3M3FBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the phospholipase C (PLC) activator, m-3M3FBS, and its inactive analog, o-3M3FBS.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and how does it differ from m-3M3FBS?
A1: this compound is an inactive analog of m-3M3FBS and is intended for use as a negative control in experiments. While m-3M3FBS is known as a potent activator of phospholipase C (PLC), this compound is significantly weaker in its ability to release Ca2+ and does not elicit an inositol phosphate response.[1] Therefore, any cellular response observed in the presence of this compound may indicate off-target or non-specific effects, helping to validate the specificity of the effects observed with m-3M3FBS.
Q2: My results with m-3M3FBS are inconsistent. What are the potential sources of variability?
A2: Variability in experiments with m-3M3FBS can arise from several factors:
-
PLC-Independent Effects: Studies have shown that m-3M3FBS can affect Ca2+ homeostasis independently of PLC activation.[1][2][3] It can interfere with store-operated Ca2+ influx and Ca2+ extrusion, leading to variability in Ca2+ signaling experiments.[1]
-
Off-Target Effects: Both m-3M3FBS and this compound have been shown to inhibit inward and outward currents in a PLC-independent manner.[2][4] This suggests that observed effects may not be solely due to PLC activation.
-
Cell Type Specificity: The effects of m-3M3FBS can vary between different cell lines. For example, the magnitude of Ca2+ elevation in response to m-3M3FBS was lower in CHO cells compared to SH-SY5Y cells.[1]
-
Reagent Quality and Preparation: The purity, solubility, and storage of both m-3M3FBS and this compound are critical. Inconsistent stock solution preparation can lead to significant experimental variability.
Q3: I am observing an unexpected effect with my this compound negative control. What could be the cause?
A3: While designed to be inactive, this compound has been shown to have some biological activity. For instance, both m-3M3FBS and this compound can inhibit delayed rectifier K+ channels and suppress Ca2+ currents.[2][4] If you observe an effect with this compound, it is crucial to consider these potential PLC-independent off-target effects in your data interpretation.
Q4: What is the recommended approach for using this compound as a negative control?
A4: To effectively use this compound as a negative control, it is recommended to:
-
Use Equimolar Concentrations: Always use this compound at the same concentration as m-3M3FBS to ensure a direct comparison.
-
Test for Off-Target Effects: Characterize the effects of this compound alone on your experimental system to understand its baseline activity.
-
Compare Responses: The specific effect of m-3M3FBS on PLC activation can be inferred by subtracting the response observed with this compound from the response observed with m-3M3FBS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal with this compound | Off-target effects of this compound on ion channels or other cellular components.[2][4] | 1. Lower the concentration of both m-3M3FBS and this compound to a range where the off-target effects of this compound are minimized, while still observing a significant effect from m-3M3FBS. 2. Use an alternative negative control if available. 3. Characterize and report the off-target effects of this compound in your study. |
| Inconsistent Ca2+ signaling results with m-3M3FBS | m-3M3FBS can induce Ca2+ release from both the endoplasmic reticulum and mitochondria, and also interfere with Ca2+ influx and extrusion.[1] This complex mechanism can lead to variability. | 1. Carefully control the timing of your measurements, as the Ca2+ response to m-3M3FBS can be slow, with a lag of 1-2 minutes and reaching full magnitude within 4-6 minutes.[1] 2. Use specific inhibitors for different Ca2+ pathways (e.g., thapsigargin for SERCA pumps) to dissect the contribution of different stores. 3. Measure inositol phosphate generation directly to confirm PLC activation, as Ca2+ elevation can be PLC-independent.[1] |
| Discrepancy between expected and observed effects on downstream signaling | The link between m-3M3FBS-induced Ca2+ elevation and PLC activation is not always direct. Ca2+ release can occur in a timeframe where no inositol phosphates are generated.[1] | 1. Perform time-course experiments for both Ca2+ signaling and downstream effector activation to establish a temporal relationship. 2. Use the PLC inhibitor U-73122 to confirm if the downstream effects are indeed PLC-dependent. However, be aware that U-73122 itself can have toxic effects.[1] |
| Poor solubility or precipitation of compounds | This compound and m-3M3FBS have specific solubility properties.[5] Improper dissolution can lead to inaccurate concentrations. | 1. Follow the manufacturer's instructions for solubility. This compound is soluble to 100 mM in ethanol and DMSO. 2. For in vivo experiments, specific solvent formulations are recommended, such as a mixture of DMSO, PEG300, Tween-80, and saline.[5][6] 3. Always prepare fresh working solutions and visually inspect for any precipitation before use. |
Experimental Protocols
Protocol 1: In Vitro PLC Activity Assay
This protocol is a general guideline for measuring the effect of m-3M3FBS on the activity of purified PLC isozymes.
Materials:
-
Purified PLC isozymes (e.g., PLCβ, PLCγ, PLCδ)
-
[3H]PtdIns-4,5-P2 (PIP2) substrate
-
Assay buffer (specific to the isozyme)
-
m-3M3FBS and this compound stock solutions (in DMSO or ethanol)
-
Scintillation counter and vials
Methodology:
-
Prepare a reaction mixture containing the assay buffer and the purified PLC isozyme.
-
Add varying concentrations of m-3M3FBS or this compound to the reaction mixture. Include a vehicle control (DMSO or ethanol).
-
Initiate the reaction by adding the [3H]PtdIns-4,5-P2 substrate.
-
Incubate the reaction at the optimal temperature and time for the specific PLC isozyme.
-
Stop the reaction and separate the radiolabeled inositol phosphates from the lipid substrate using an appropriate method (e.g., ion-exchange chromatography).
-
Quantify the amount of radioactivity in the inositol phosphate fraction using a scintillation counter.
-
Calculate the PLC activity and compare the effects of different concentrations of m-3M3FBS and this compound.
Protocol 2: Intracellular Calcium Measurement
This protocol describes how to measure changes in intracellular calcium concentration in response to m-3M3FBS and this compound using a fluorescent indicator like Fura-2.
Materials:
-
Cultured cells (e.g., SH-SY5Y, CHO)
-
Fura-2 AM fluorescent dye
-
Physiological salt solution (e.g., Tyrode's buffer)
-
m-3M3FBS and this compound stock solutions
-
Fluorescence microscope or plate reader with ratiometric imaging capabilities
Methodology:
-
Seed cells on glass coverslips or in a multi-well plate and grow to the desired confluency.
-
Load the cells with Fura-2 AM according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and replace with the physiological salt solution.
-
Mount the coverslip on the microscope stage or place the plate in the reader and acquire a baseline fluorescence reading (ratiometric measurement at 340/380 nm excitation).
-
Add m-3M3FBS or this compound to the cells at the desired final concentration.
-
Record the change in fluorescence ratio over time to monitor the intracellular calcium concentration.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio and a calcium chelator (e.g., EGTA) to determine the minimum ratio for calibration.
Data Presentation
Table 1: Comparative Effects of m-3M3FBS and this compound on Ca2+ Release and Inositol Phosphate (IP) Response in SH-SY5Y Cells
| Compound | Ca2+ Release | Inositol Phosphate Response |
| m-3M3FBS | Slowly developing elevation | No response before 60-120 minutes |
| This compound | Much weaker than m-3M3FBS | No response |
Data summarized from Krjukova et al. (2004)[1]
Table 2: Solubility and Storage of this compound
| Property | Value |
| Molecular Weight | 343.36 |
| Formula | C16H16F3NO2S |
| Solubility | Soluble to 100 mM in ethanol and DMSO |
| Purity | ≥99% |
| Storage | Store at Room Temperature |
Data from R&D Systems
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for differentiating PLC-specific effects from off-target effects.
Caption: Diverse signaling pathways affected by m-3M3FBS.
References
- 1. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Autofluorescence in Imaging with o-3M3FBS and m-3M3FBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing o-3M3FBS and its active analog, m-3M3FBS, in imaging experiments. The focus is on addressing the inherent autofluorescence of these compounds and providing practical solutions for acquiring high-quality imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in imaging experiments?
A1: this compound is the inactive analog of m-3M3FBS, a known activator of phospholipase C (PLC). In cellular imaging studies, this compound is primarily used as a negative control to ensure that the observed effects of m-3M3FBS are due to PLC activation and not other, non-specific interactions with the cell or the imaging system.
Q2: Does this compound or m-3M3FBS exhibit autofluorescence?
A2: Yes, autofluorescence has been reported for m-3M3FBS, and it is crucial to consider this property when designing and interpreting fluorescence microscopy experiments.[1][2] While less documented, the structural similarity of this compound suggests it may also exhibit autofluorescence. Therefore, proper controls are essential.
Q3: How can compound-induced autofluorescence interfere with my imaging results?
A3: Autofluorescence from compounds like m-3M3FBS can create a background signal that may obscure the specific fluorescence of your probes, leading to a reduced signal-to-noise ratio and potentially false-positive results.[3][4] This is particularly problematic when detecting low-abundance targets or using fluorophores that emit in a similar spectral range as the compound's autofluorescence.
Q4: What are the initial steps to check for autofluorescence from this compound or m-3M3FBS in my experiment?
A4: To determine the contribution of compound autofluorescence, you should include a control sample containing your cells or tissue treated with the compound but without any fluorescent labels (e.g., antibodies, dyes).[3] Image this sample using the same settings as your fully stained samples. This will reveal the intensity and spectral properties of the compound's autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence observed in samples treated with this compound or m-3M3FBS.
Possible Cause: Inherent autofluorescence of the compound.
Solutions:
-
Spectral Unmixing: If your imaging system has this capability, you can acquire images across a wider spectral range and use software to separate the specific signal from the autofluorescence signature of the compound.
-
Use Far-Red Fluorophores: Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[3][4] Shifting to fluorophores that excite and emit in the far-red or near-infrared can help to minimize the impact of compound autofluorescence.
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of m-3M3FBS that elicits the desired biological response. For this compound, use the same concentration as the active compound. This can reduce the overall background signal.
-
Image Subtraction: Acquire an image of a control sample (cells + compound, no fluorescent probe) and subtract this background from your experimental images. This requires consistent imaging conditions.
Issue 2: Difficulty distinguishing specific staining from background autofluorescence.
Possible Cause: Overlap between the emission spectra of your fluorophore and the autofluorescence of the compound.
Solutions:
-
Characterize Autofluorescence Spectrum: Image a sample treated only with the compound using different filter sets to determine its emission profile. This will help you choose fluorophores with minimally overlapping spectra.
-
Bandpass Filters: Use narrower bandpass emission filters to selectively capture the peak emission of your fluorophore while excluding as much of the out-of-band autofluorescence as possible.
-
Include "Compound Only" Controls: Always prepare a control sample with cells and the compound but without your fluorescent probe. This will serve as a reference for the level and pattern of autofluorescence.[3]
Quantitative Data Summary
Table 1: Properties of this compound and m-3M3FBS
| Property | This compound | m-3M3FBS |
| Primary Function | Inactive analog of m-3M3FBS, used as a negative control | Activator of Phospholipase C (PLC)[5][6] |
| Molecular Weight | 343.36 g/mol | 343.36 g/mol |
| Solubility | Soluble in DMSO and ethanol | Soluble in DMSO and ethanol |
| Reported Autofluorescence | Not explicitly reported, but likely due to structural similarity to m-3M3FBS. | Yes, has been reported to exhibit autofluorescence[1] |
Experimental Protocols
Protocol: Assessing and Mitigating Autofluorescence in a Calcium Imaging Experiment with m-3M3FBS and this compound
Objective: To measure changes in intracellular calcium in response to m-3M3FBS while controlling for non-specific effects and autofluorescence using this compound.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
Calcium indicator dye (e.g., Fura-2 AM)
-
m-3M3FBS (e.g., 25 µM final concentration)
-
This compound (e.g., 25 µM final concentration)
-
Imaging medium (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and grow to the desired confluency.
-
Load cells with a calcium indicator dye according to the manufacturer's instructions.
-
-
Preparation of Control and Experimental Groups:
-
Group 1 (Negative Control): Cells + Imaging Medium only.
-
Group 2 (Vehicle Control): Cells + Vehicle (e.g., DMSO) in Imaging Medium.
-
Group 3 (this compound Autofluorescence Control): Cells + this compound in Imaging Medium (no calcium indicator dye).
-
Group 4 (m-3M3FBS Autofluorescence Control): Cells + m-3M3FBS in Imaging Medium (no calcium indicator dye).
-
Group 5 (this compound Experimental Control): Dye-loaded cells + this compound in Imaging Medium.
-
Group 6 (m-3M3FBS Experimental): Dye-loaded cells + m-3M3FBS in Imaging Medium.
-
-
Image Acquisition:
-
Set the microscope to the appropriate excitation and emission wavelengths for your calcium indicator.
-
Begin by imaging the autofluorescence control groups (3 and 4) to establish the background fluorescence of the compounds at your experimental concentration.
-
Acquire a baseline fluorescence reading for all experimental groups (5 and 6) for a few minutes.
-
Add this compound or m-3M3FBS to the respective dishes and continue imaging to record changes in fluorescence over time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the autofluorescence controls (Groups 3 and 4).
-
For the experimental groups, subtract the average background fluorescence (from Group 2 or, more stringently, from the corresponding autofluorescence control) from the measured fluorescence intensities.
-
Calculate the change in fluorescence over time for Groups 5 and 6 to determine the calcium response. The response in Group 5 should be minimal if this compound is a true negative control.
-
Visualizations
Caption: Workflow for assessing compound-induced autofluorescence.
Caption: Decision tree for troubleshooting high background fluorescence.
References
appropriate vehicle control for o-3M3FBS experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate use of vehicle controls in experiments involving o-3M3FBS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a proper vehicle control important?
A1: this compound, or 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, is the inactive analog of the phospholipase C (PLC) activator, m-3M3FBS, and is often used as a negative control in experiments.[1] A vehicle control is a solution that is identical to the treatment solution but without the experimental compound (this compound).[2] It is crucial to use a proper vehicle control to ensure that any observed effects are due to the compound itself and not the solvent used to dissolve it.[2]
Q2: What is the recommended vehicle for in vitro experiments with this compound?
A2: For in vitro experiments, Dimethyl sulfoxide (DMSO) is the most commonly recommended vehicle for this compound.[1][3] It is important to use a final concentration of DMSO that is non-toxic to the cells and has been validated in your specific assay. Typically, the final concentration of DMSO in cell-based assays is kept below 0.5%.
Q3: What is a suitable vehicle for in vivo experiments with this compound?
A3: For in vivo studies, a multi-component vehicle is often necessary to ensure the solubility and bioavailability of this compound. A commonly used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is a solution of 10% DMSO in 90% (20% SBE-β-CD in saline).[3] The choice of the in vivo vehicle will depend on the animal model, the route of administration, and the required dose.
Q4: How can I avoid precipitation of this compound in my experimental solutions?
A4: To avoid precipitation, ensure that you do not exceed the solubility of this compound in your chosen solvent or vehicle.[1][3] When preparing stock solutions in DMSO, using an ultrasonic bath can aid in dissolution.[3] For aqueous solutions for in vivo use, prepare the vehicle by adding each component sequentially and ensuring each is fully dissolved before adding the next.[3] It is also good practice to prepare fresh solutions for each experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution during the experiment. | The concentration of this compound exceeds its solubility in the final experimental medium. | - Lower the final concentration of this compound. - Increase the percentage of the solvent (e.g., DMSO) in the final medium, ensuring it remains within a non-toxic range for your experimental system. - For in vivo studies, consider using a different vehicle formulation with higher solubilizing capacity, such as one containing PEG300 and Tween-80 or SBE-β-CD.[3] |
| The vehicle control group shows unexpected biological effects. | - The concentration of the vehicle (e.g., DMSO) is too high and is causing cellular stress or toxicity. - The vehicle itself has some inherent biological activity in your specific experimental model. | - Perform a dose-response experiment with the vehicle alone to determine the maximum non-effective concentration. - Reduce the final concentration of the vehicle in your experiments. - If possible, switch to an alternative vehicle that is known to be more inert in your system. |
| Inconsistent results between experiments. | - Inconsistent preparation of the this compound stock solution or the final dosing solution. - Degradation of the this compound stock solution over time. | - Prepare fresh stock and working solutions for each experiment. - Ensure accurate and consistent pipetting and mixing procedures. - Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] |
| Difficulty dissolving this compound in the chosen vehicle. | The compound may require energy to dissolve completely. | Use an ultrasonic bath to aid in the dissolution of this compound in DMSO for in vitro stock solutions.[3] For in vivo vehicles, ensure thorough mixing after the addition of each component.[3] |
Data Presentation
Table 1: Solubility and Recommended Vehicles for this compound
| Application | Vehicle | Solubility | Reference(s) |
| In Vitro | Ethanol | 100 mM | [1] |
| DMSO | 100 mM (up to 291.24 mM with sonication) | [1][3] | |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (7.28 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (7.28 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
Procedure:
-
Weigh out 3.43 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Protocol 2: Preparation of an In Vivo Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Materials:
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tube
-
Vortex mixer
-
-
Procedure:
-
To the sterile conical tube, add the required volume of DMSO (10% of the final volume).
-
Add the required volume of PEG300 (40% of the final volume) and vortex thoroughly until the solution is homogeneous.
-
Add the required volume of Tween-80 (5% of the final volume) and vortex thoroughly.
-
Add the required volume of sterile saline (45% of the final volume) and vortex until the solution is clear and uniform.
-
The vehicle is now ready for the addition of this compound or for use as a vehicle control.
-
Mandatory Visualization
Caption: Decision workflow for selecting an appropriate vehicle for this compound experiments.
References
Validation & Comparative
A Comparative Guide to PLC Pathway Modulators: O-3M3FBS, U73122, and Edelfosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Phospholipase C (PLC) pathway activator O-3M3FBS and the PLC pathway inhibitors U73122 and Edelfosine. The information presented is curated from experimental data to assist in the selection of the appropriate pharmacological tool for research and drug development in the context of PLC signaling.
Introduction to PLC Pathway Modulation
The Phospholipase C (PLC) signaling pathway is a critical intracellular cascade initiated by the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), collectively orchestrating a multitude of cellular processes including proliferation, differentiation, and apoptosis.
Pharmacological modulation of the PLC pathway is a vital tool for elucidating its role in health and disease. This guide focuses on three widely used modulators:
-
This compound: A cell-permeable compound known as a direct activator of PLC isozymes.
-
U73122: A commonly used aminosteroid inhibitor of PLC.
-
Edelfosine: An ether lipid analog that also exhibits PLC inhibitory activity.
Understanding the distinct mechanisms, potencies, and potential off-target effects of these compounds is crucial for the accurate interpretation of experimental results.
Quantitative Comparison of PLC Modulators
The following table summarizes the key characteristics and reported potency of this compound, U73122, and Edelfosine. It is important to note that EC50 and IC50 values can vary depending on the cell type, PLC isoform, and specific experimental conditions.
| Feature | This compound | U73122 | Edelfosine |
| Primary Action | PLC Activator | PLC Inhibitor | PLC Inhibitor |
| Mechanism of Action | Directly stimulates the enzymatic activity of various PLC isozymes.[1] | Reported to inhibit PLC, but may also exert effects by interacting with the substrate PIP2 and having other off-target effects.[2] | Synthetic lysophospholipid analog that selectively inhibits phosphatidylinositol phospholipase C.[3] |
| Reported EC50/IC50 | EC50: 15-50 µM for stimulation of superoxide generation, increased cytoplasmic calcium, and inositol phosphate formation in human neutrophils.[4] | IC50: 1-5 µM for inhibition of agonist-induced platelet aggregation.[5] IC50: ~6 µM for recombinant human PLC-β2.[5] | IC50: 9.6 µM in fibroblasts and adenocarcinoma cells. |
| Key Characteristics | Cell-permeable; activates all tested PLC isotypes (β2, β3, γ1, γ2, and δ1) in vitro.[1] | Widely used, but known for significant off-target effects, including on Ca2+ homeostasis.[6] | Water-soluble, which can simplify experimental application. |
| Inactive Analog | This compound | U73343 | Not commonly referenced |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical PLC signaling pathway and the points of intervention for the discussed modulators.
References
- 1. Phospholipase C Activator, m -3M3FBS [sigmaaldrich.com]
- 2. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of the Phospholipase C Activator m-3M3FBS with its Inactive Analog o-3M3FBS
A Comparative Guide for Researchers
For scientists and professionals in drug development, the precise modulation of cellular signaling pathways is paramount. The small molecule m-3M3FBS has been identified as a cell-permeable activator of Phospholipase C (PLC), a crucial enzyme family in signal transduction.[1][2] It has been reported to stimulate a variety of PLC-mediated downstream events, including intracellular calcium (Ca2+) release, inositol phosphate production, and superoxide generation.[3][4] However, questions regarding its absolute specificity have been raised, with some studies suggesting potential off-target or PLC-independent effects.[5][6] To rigorously validate its mechanism of action, it is essential to use a proper negative control. The ortho-substituted analog, o-3M3FBS, which is structurally similar but biologically inactive, serves as an ideal candidate for this purpose.[7]
This guide provides a comparative analysis of m-3M3FBS and this compound, presenting experimental data that underscores the specificity of m-3M3FBS as a PLC activator. Detailed methodologies for key experiments are also provided to enable researchers to replicate and validate these findings in their own experimental systems.
Comparative Analysis of m-3M3FBS and this compound
Experimental evidence consistently demonstrates that m-3M3FBS, unlike its inactive analog this compound, directly stimulates PLC activity and its downstream signaling events. The following tables summarize the key differential effects observed in various cell types and in vitro assays.
| Parameter | m-3M3FBS | This compound | Cell/System Type | Reference |
| PLC Activity (in vitro) | Activates all tested PLC isotypes (β2, β3, γ1, γ2, δ1) | No effect on PLC activity | Purified PLC isozymes | [2][8] |
| Intracellular Ca2+ Release | Induces a significant increase in intracellular Ca2+ | Fails to induce or is much weaker in releasing Ca2+ | Mouse Olfactory Sensory Neurons, SH-SY5Y cells | [5][9] |
| Inositol Phosphate (IP) Formation | Stimulates the formation of inositol phosphates | Does not cause any inositol phosphate response | U937 cells, SH-SY5Y cells | [2][5][10] |
| KCNQ2/3 Current Suppression | Induces suppression of KCNQ2/3 current | No suppression of current beyond normal rundown | tsA-201 cells | [11] |
Table 1: Summary of comparative data for m-3M3FBS and this compound.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for assessing PLC activation are provided below.
In Vitro PLC Activity Assay
This assay directly measures the ability of a compound to activate purified PLC enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant PLC isozymes (e.g., β2, β3, γ1, γ2, δ1) are used.
-
Substrate Preparation: A vesicle suspension containing a fluorescent or radiolabeled substrate, such as phosphatidylinositol 4,5-bisphosphate ([³H]PIP₂), is prepared.
-
Reaction Mixture: The reaction buffer, purified PLC enzyme, and either m-3M3FBS, this compound, or a vehicle control are combined.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate vesicles and incubated at 37°C for a specified time (e.g., 10-30 minutes).
-
Termination and Product Measurement: The reaction is stopped, and the hydrolysis of the substrate is quantified by measuring the amount of inositol phosphates (e.g., [³H]IP₃) produced, typically through scintillation counting or chromatographic separation.
Measurement of Intracellular Calcium ([Ca2+]i)
This experiment assesses the ability of the compounds to induce Ca2+ release from intracellular stores, a key downstream event of PLC activation.
Methodology:
-
Cell Culture and Loading: Adherent or suspension cells are cultured and then loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2 AM) in a physiological buffer.
-
Baseline Measurement: The baseline fluorescence of the loaded cells is recorded using a fluorescence plate reader or microscope.
-
Compound Addition: m-3M3FBS or this compound is added to the cells, and fluorescence is continuously monitored.
-
Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular Ca2+ concentration, is calculated and compared between the different treatment groups.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental logic, the following diagrams are provided.
Conclusion
The comparative data strongly support the role of m-3M3FBS as a direct activator of PLC. The consistent lack of activity of its analog, this compound, in parallel experiments provides a robust validation of the on-target effects of m-3M3FBS. While some reports suggest PLC-independent effects, particularly at higher concentrations or in specific cell types, the use of this compound as a negative control is crucial for dissecting the specific contributions of PLC activation to the observed cellular responses. Researchers employing m-3M3FBS should, therefore, incorporate this compound into their experimental design to ensure the accurate interpretation of their results and to confidently attribute their findings to the activation of the PLC signaling pathway.
References
- 1. m-3M3FBS ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-3M3FBS | Phospholipases | Tocris Bioscience [tocris.com]
- 5. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Phospholipase C Modulation: U73122 vs. the m-3M3FBS/o-3M3FBS System
For researchers in cellular signaling and drug development, precise modulation of Phospholipase C (PLC) activity is critical. This guide provides a comprehensive comparison of two widely discussed small molecules: the putative PLC inhibitor U73122 and the activator/inactive analog pair, m-3M3FBS and o-3M3FBS. While U73122 has been a tool to probe PLC's role for decades, its utility is marred by significant off-target effects. Conversely, the m-3M3FBS/o-3M3FBS system offers a method for direct PLC activation, though it is not without its own complexities and potential for PLC-independent actions.
Understanding the Players: Inhibition vs. Activation
It is crucial to clarify the distinct roles of these compounds. U73122 is employed with the intent to inhibit PLC activity. In contrast, m-3M3FBS is a cell-permeable compound reported to directly activate PLC isoforms, while this compound serves as a structurally similar but inactive analog for control experiments.[1][2] Therefore, a direct comparison as two "PLC controls" is inappropriate; rather, they represent opposing methods of modulating the same critical signaling pathway.
U73122: A PLC Inhibitor with a Caveat
U73122 is an aminosteroid that has been extensively used as a pharmacological inhibitor of PLC.[3] Its mechanism of action is thought to involve the alkylation of cysteine residues on PLC enzymes, though other mechanisms, such as substrate sequestration, have been proposed.[4][5] Despite its widespread use, a significant body of evidence points to numerous off-target effects, urging caution in the interpretation of experimental results.[6][7]
Quantitative Performance of U73122
The inhibitory potency of U73122 varies across different PLC isoforms and experimental systems. The following table summarizes reported IC50 values.
| PLC Isoform | Reported IC50/Ki | Experimental System |
| PLC-β2 | ~6 µM | Recombinant human enzyme |
| PLC-β3 | ~6 µM | Recombinant human enzyme |
| General PLC | 1 - 5 µM | Human platelets (agonist-induced aggregation) |
| General PLC | 1 - 2.1 µM | Not specified |
| PI-PLC | 40 µM | Platelet soluble fraction |
| PI(4,5)P2-PLC | 9 µM (Ki) | Platelet soluble fraction |
Data compiled from multiple sources.[8][9][10][11][12][13]
The Challenge of Off-Target Effects
A primary concern with U73122 is its activity against targets other than PLC, often at concentrations used to inhibit PLC. These off-target effects can lead to misinterpretation of experimental outcomes, attributing observed phenomena to PLC inhibition when they may arise from other interactions.
Key Off-Target Effects of U73122:
-
Calcium Signaling: U73122 can directly inhibit Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, leading to depletion of intracellular calcium stores and affecting calcium transients independently of PLC.[6][11] It has also been shown to have effects on ion channels.[6]
-
Enzyme Inhibition: Besides PLC, U73122 has been reported to inhibit other enzymes, including 5-lipoxygenase and phosphatidylinositol-4-phosphate kinase.[5][9]
-
Receptor-Effector Coupling: Some studies suggest U73122 can interfere with G-protein signaling upstream of PLC.[7]
-
Cellular Health: At higher concentrations (10-15 µM), U73122 can induce morphological changes and cytolysis.[7]
Notably, in some cell-free systems, U73122 has been observed to activate rather than inhibit certain PLC isoforms, further complicating its use as a straightforward inhibitor.[4]
The m-3M3FBS/o-3M3FBS System: A Tool for PLC Activation
m-3M3FBS is a sulfonamide compound purported to be a cell-permeable, direct activator of multiple PLC isozymes.[14] Its utility in research comes from its ability to bypass receptor-level stimulation and directly engage PLC. To ensure that the observed effects are due to PLC activation, it is used alongside its inactive analog, this compound, which should not elicit the same cellular responses.[1][15]
Efficacy of m-3M3FBS
m-3M3FBS has been shown to activate various PLC isoforms in vitro, including PLCβ2, β3, γ1, γ2, and δ1.[14] However, its potency and the onset of action can be slow and variable in cellular systems, with some studies reporting that significant PLC activation only occurs after extended incubation times (e.g., >20 minutes).[16]
PLC-Independent Effects of m-3M3FBS
Similar to U73122, m-3M3FBS is not without its own confounding effects. Studies have shown that it can influence intracellular calcium levels and ion channel activity through mechanisms independent of PLC activation.[16][17][18] Therefore, rigorous controls, including the use of this compound and, where possible, direct measurement of PLC activity, are essential.
Visualizing the Pathways and Protocols
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Canonical PLC Signaling Pathway.
Caption: In Vitro PLC Inhibition Assay Workflow.
Caption: U73122 Off-Target Effects on Ca²⁺ Signaling.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments involving these compounds.
Protocol 1: In Vitro Phospholipase C Activity Assay
This assay measures the hydrolysis of radiolabeled phosphatidylinositol 4,5-bisphosphate ([³H]PIP₂).[19]
-
Substrate Preparation: Prepare mixed micelles containing [³H]PIP₂ and a suitable detergent (e.g., n-dodecyl-β-D-maltoside) in assay buffer.
-
Enzyme Preparation: Use purified recombinant PLC isoforms or a soluble fraction from cell lysates.
-
Inhibition/Activation Assay:
-
For inhibition studies with U73122, pre-incubate the PLC enzyme with varying concentrations of U73122 or vehicle (DMSO) at 37°C for 10-15 minutes.
-
For activation studies with m-3M3FBS, prepare the reaction mixture with varying concentrations of the compound.
-
-
Reaction Initiation: Initiate the reaction by adding the [³H]PIP₂ substrate mixture to the enzyme preparation.
-
Incubation: Incubate at 37°C for a duration that ensures less than 15% substrate hydrolysis to maintain linear reaction kinetics.
-
Quenching: Stop the reaction by adding a chloroform/methanol/HCl solution.
-
Phase Separation: Separate the aqueous and organic phases via centrifugation. The water-soluble [³H]inositol phosphates will be in the aqueous phase.
-
Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value for U73122, or the fold activation for m-3M3FBS.
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol uses fluorescent calcium indicators like Fura-2 AM to measure changes in cytosolic calcium concentrations in live cells.[19][20]
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C. Wash the cells to remove excess dye.
-
Inhibitor/Activator Pre-treatment: Pre-incubate the dye-loaded cells with U73122, m-3M3FBS, this compound, or vehicle at the desired concentration for a specified period (e.g., 5-30 minutes).
-
Stimulation and Measurement:
-
Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading.
-
Add an agonist known to stimulate PLC-mediated calcium release (e.g., carbachol, thrombin) or observe the direct effect of m-3M3FBS.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths.
-
-
Data Analysis: Analyze the change in fluorescence intensity or ratio to quantify the intracellular calcium concentration changes in response to stimulation.
Conclusion and Recommendations
The choice between U73122 and the m-3M3FBS/o-3M3FBS system depends entirely on the experimental goal: to inhibit or activate PLC.
-
For PLC Inhibition: U73122 can be a useful tool, but it should be used with extreme caution. Researchers must be vigilant about its well-documented off-target effects, particularly on calcium signaling.[6][11]
-
Recommendation: Always use the lowest effective concentration, perform dose-response curves, and include the inactive analog U73343 as a negative control. Critically, consider experiments that can dissect PLC-dependent effects from off-target effects, such as bypassing PLC with caged IP₃.[11]
-
-
For PLC Activation: The m-3M3FBS/o-3M3FBS pair provides a method to directly activate PLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U73122, an aminosteroid phospholipase C inhibitor, is a potent inhibitor of cardiac phospholipase D by a PIP2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nonselective effects of the putative phospholipase C inhibitor, U73122, on adenosine A1 receptor-mediated signal transduction events in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. U 73122, Standard phospholipase C (PLC) inhibitor (CAS 112648-68-7) | Abcam [abcam.com]
- 11. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons [frontiersin.org]
- 16. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of o-3M3FBS as a Negative Control in Phospholipase C Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of o-3M3FBS and its Active Analog, m-3M3FBS, with Supporting Experimental Data.
This guide provides a detailed comparison of this compound and its biologically active counterpart, m-3M3FBS, focusing on their differential effects on the Phospholipase C (PLC) signaling pathway. As an inactive analog, this compound serves as an essential negative control in experimental setups, ensuring that the observed effects of m-3M3FBS are attributable to its intended mechanism of action. This document summarizes key experimental findings, presents detailed protocols, and visualizes the relevant signaling pathways to aid researchers in the design and interpretation of their studies.
Comparative Efficacy: this compound vs. m-3M3FBS
The primary distinction between this compound and m-3M3FBS lies in their ability to activate Phospholipase C (PLC). While m-3M3FBS is a putative activator of PLC, this compound is considered its inactive analog and is utilized as a negative control in research.[1][2] The following table summarizes their comparative effects based on published experimental data.
| Parameter | This compound (Negative Control) | m-3M3FBS (Active Compound) | Key Findings |
| PLC Activation | No significant activation of PLC isoforms.[3] | Activates multiple PLC isotypes, including β2, β3, γ1, γ2, and δ1 in vitro.[4] | m-3M3FBS directly stimulates PLC activity, while this compound does not, confirming its role as a negative control.[3] |
| Intracellular Ca2+ Release | Significantly weaker or no induction of Ca2+ release from intracellular stores.[5] | Induces a slow but significant increase in intracellular Ca2+ concentration ([Ca2+]i).[5][6][7] | The differential effect on calcium mobilization is a key indicator of their respective activities. |
| Inositol Phosphate (IP) Generation | Does not stimulate the formation of inositol phosphates.[5] | Stimulates the generation of inositol phosphates in various cell lines.[5][7] | This demonstrates the differential impact on the downstream products of PLC activation. |
| Superoxide Generation | Does not affect superoxide generation up to 50 µM.[6] | Stimulates superoxide generation in human neutrophils.[4][7] | This highlights a specific functional consequence of m-3M3FBS activity not observed with the control. |
| Ion Channel Modulation | Can inhibit delayed rectifier K+ channels and suppress Ca2+ currents, suggesting some PLC-independent effects.[6][8] | Also inhibits delayed rectifier K+ channels and suppresses Ca2+ currents, indicating potential off-target or PLC-independent actions.[6][8] | Caution is advised as both compounds may have effects independent of PLC activation.[5][6] |
| Induction of Apoptosis | Not reported to induce apoptosis. | Induces apoptosis in various cancer cell lines.[7][9] | This points to the potential therapeutic application of m-3M3FBS, which is absent in the control. |
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i)
Objective: To determine the effect of this compound and m-3M3FBS on intracellular calcium mobilization.
Methodology:
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are plated on glass coverslips for microfluorometry.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for a specified time at room temperature.
-
Microfluorometry: The coverslip with the dye-loaded cells is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.
-
Compound Application: A baseline fluorescence is recorded, after which this compound or m-3M3FBS is added to the perfusion solution at the desired concentration.
-
Data Acquisition: Changes in intracellular calcium are monitored by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Analysis: The change in fluorescence ratio over time is calculated and plotted to represent the change in [Ca2+]i.
Inositol Phosphate (IP) Accumulation Assay
Objective: To quantify the production of inositol phosphates following treatment with this compound or m-3M3FBS as a measure of PLC activity.
Methodology:
-
Cell Labeling: Cells (e.g., U937 cells) are labeled overnight with myo-[3H]inositol in an inositol-free medium.
-
Pre-incubation: The labeled cells are washed and pre-incubated in a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulation: Cells are treated with this compound or m-3M3FBS for a specified time period.
-
Extraction: The reaction is stopped by the addition of a strong acid (e.g., perchloric acid). The cell lysates are then neutralized.
-
Separation: The total inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: The amount of [3H]-labeled inositol phosphates is determined by liquid scintillation counting.
-
Analysis: The results are expressed as the fold increase in IP accumulation over the basal level.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical PLC signaling pathway and a typical experimental workflow for comparing this compound and m-3M3FBS.
Caption: Canonical Phospholipase C (PLC) signaling pathway activated by m-3M3FBS.
Caption: Experimental workflow for comparing the effects of this compound and m-3M3FBS.
References
- 1. This compound | Phospholipases | Tocris Bioscience [tocris.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m-3M3FBS ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel phospholipase C activator, m-3M3FBS, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting o-3M3FBS Control Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for interpreting experimental results using o-3M3FBS as a control for the purported phospholipase C (PLC) activator, m-3M3FBS. Understanding the nuances of these compounds is critical for accurately attributing observed cellular effects to PLC activation. This document outlines the expected outcomes, presents supporting experimental data and protocols, and visualizes the key signaling pathways and workflows.
Data Presentation: Comparative Analysis of m-3M3FBS and this compound
The following tables summarize the expected quantitative outcomes when comparing the effects of m-3M3FBS and its inactive analog, this compound, on key indicators of phospholipase C activity.
Table 1: Intracellular Calcium ([Ca²⁺]i) Mobilization
| Compound | Concentration | Cell Type | Peak [Ca²⁺]i Response (Normalized to Baseline) | Citation |
| m-3M3FBS | 25 µM | Olfactory Sensory Neurons | ~80% increase | [1] |
| This compound | 25 µM | Olfactory Sensory Neurons | No significant increase | [1][2] |
| m-3M3FBS | 15 µM | Olfactory Sensory Neurons | ~40% increase | [1] |
| Vehicle | - | Olfactory Sensory Neurons | No change | [1] |
Table 2: Inositol Phosphate (IP) Accumulation
| Compound | Concentration | Cell Type | Inositol Phosphate Response | Citation |
| m-3M3FBS | 5-50 µM | SH-SY5Y, U937 | Dose-dependent increase | [2] |
| This compound | Up to 50 µM | SH-SY5Y | No response | [2] |
| Vehicle | - | SH-SY5Y | Basal level | [2] |
Note on PLC-Independent Effects: Caution is advised when interpreting results, as both m-3M3FBS and this compound have been shown to exert effects independent of PLC. These include the inhibition of delayed rectifier K⁺ channels and Ca²⁺ currents, alongside an increase in intracellular Ca²⁺ that is not blocked by PLC inhibitors like U73122.[3] Therefore, the inclusion of this compound as a control is crucial to differentiate PLC-dependent signaling from off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Intracellular Calcium Measurement using Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration changes in response to compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest (adherent or suspension)
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4)
-
Probenecid (optional, anion transport inhibitor to improve dye retention)
-
Test compounds (m-3M3FBS, this compound)
-
Fluorescence microplate reader or microscope with 340 nm and 380 nm excitation filters and a ~510 nm emission filter.
Procedure:
-
Cell Preparation:
-
For adherent cells, seed onto black-walled, clear-bottom 96-well plates to achieve 80-90% confluency on the day of the experiment.
-
For suspension cells, grow to the desired density and wash with loading buffer.
-
-
Loading with Fura-2 AM:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells twice with fresh HBSS to remove extracellular dye.
-
Add fresh HBSS (optionally containing 2.5 mM probenecid) and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence reader.
-
Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at ~510 nm for a set period before adding the compounds.
-
Add the test compounds (m-3M3FBS, this compound, vehicle control) at the desired concentrations.
-
Continue to record the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence emission at 510 nm from excitation at 340 nm to the emission from excitation at 380 nm (340/380 ratio).
-
Normalize the ratio data to the baseline before compound addition.
-
The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.
-
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This protocol describes the measurement of total inositol phosphate accumulation, a direct downstream product of PLC activity, typically using a competitive immunoassay format like HTRF®.
Materials:
-
Cells of interest cultured in appropriate medium.
-
[³H]myo-inositol (for radiometric assays) or a commercial non-radioactive IP-One assay kit (e.g., HTRF®).
-
Stimulation buffer.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Test compounds (m-3M3FBS, this compound).
-
Lysis buffer.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well or 384-well plate and grow to 80-90% confluency.
-
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with PBS.
-
Add stimulation buffer containing LiCl to each well. LiCl prevents the degradation of IP1, allowing it to accumulate.
-
Add the test compounds (agonists like m-3M3FBS, and controls like this compound) at various concentrations.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Cell Lysis and Detection (HTRF® Example):
-
Add the lysis buffer containing the HTRF® detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., Emission at 665 nm / Emission at 620 nm).
-
The signal is inversely proportional to the amount of IP1 produced by the cells. A decrease in the HTRF ratio indicates an increase in IP1 accumulation.
-
Plot the dose-response curves to determine the potency and efficacy of the compounds.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing m-3M3FBS and this compound.
Caption: Canonical Gq/11-PLC signaling pathway activated by m-3M3FBS.
Caption: Experimental workflow for comparing this compound and m-3M3FBS effects.
References
- 1. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of O-3M3FBS and its Active Analog m-3M3FBS in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-3M3FBS and its biologically active counterpart, m-3M3FBS, with a focus on their application in studying Phospholipase C (PLC) signaling pathways. This compound serves as an essential negative control for experiments involving m-3M3FBS, a known activator of PLC.[1] Understanding the distinct effects of these two compounds is crucial for the accurate interpretation of experimental results. This document outlines their comparative performance, supported by experimental data and detailed methodologies.
Comparative Performance: this compound vs. m-3M3FBS
The primary difference between this compound and m-3M3FBS lies in their ability to activate Phospholipase C (PLC). While m-3M3FBS directly stimulates PLC activity, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), this compound is an inactive analog and does not produce these effects.[1] The downstream consequences of PLC activation, namely intracellular calcium mobilization and protein kinase C (PKC) activation, are therefore observed in the presence of m-3M3FBS but not this compound.
However, it is important to note that some studies suggest m-3M3FBS may have off-target effects and can influence intracellular calcium levels independently of PLC activation, particularly at higher concentrations.[2][3][4] Therefore, the use of this compound as a control is critical to distinguish PLC-dependent signaling from other potential cellular responses.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments comparing the activity of this compound and m-3M3FBS.
Table 1: Intracellular Calcium (Ca²⁺) Mobilization
| Compound | Concentration Range (µM) | Peak Intracellular [Ca²⁺] (Normalized to Baseline) | Notes |
| This compound | 1 - 50 | ~1.0 | No significant increase in intracellular calcium is expected.[2] |
| m-3M3FBS | 1 - 50 | 2.0 - 5.0+ | A dose-dependent increase in intracellular calcium is observed.[5][6][7][8] |
| m-3M3FBS + U73122 (PLC inhibitor) | 1 - 50 µM m-3M3FBS + 1-10 µM U73122 | ~1.0 - 1.5 | The m-3M3FBS-induced calcium increase is significantly attenuated by the PLC inhibitor U73122.[5][9] |
Table 2: Inositol Phosphate (IP) Accumulation
| Compound | Concentration Range (µM) | Total Inositol Phosphate Levels (Fold change over baseline) | Notes |
| This compound | 1 - 50 | ~1.0 | No significant increase in inositol phosphate production is expected.[2] |
| m-3M3FBS | 1 - 50 | 1.5 - 4.0+ | A dose-dependent accumulation of inositol phosphates is observed.[6][7] |
| m-3M3FBS + U73122 (PLC inhibitor) | 1 - 50 µM m-3M3FBS + 1-10 µM U73122 | ~1.0 | The m-3M3FBS-induced inositol phosphate production is blocked by the PLC inhibitor U73122. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Measurement of Intracellular Calcium (Ca²⁺) using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound and m-3M3FBS stock solutions (in DMSO)
-
U73122 stock solution (in DMSO)
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the dye.[1][10][11][12]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.
-
Apply this compound, m-3M3FBS, or co-application with U73122 at the desired concentrations by adding them to the perfusion buffer.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Normalize the data to the baseline ratio before stimulation.
-
Measurement of Inositol Phosphate (IP) Accumulation using [³H]-myo-inositol Labeling
This protocol describes the measurement of total inositol phosphate accumulation by radiolabeling cellular phosphoinositides.
Materials:
-
Cells of interest cultured in 6-well plates
-
Inositol-free cell culture medium
-
[³H]-myo-inositol
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
-
This compound and m-3M3FBS stock solutions (in DMSO)
-
U73122 stock solution (in DMSO)
Procedure:
-
Cell Labeling:
-
Stimulation:
-
Wash the labeled cells with a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with or without the PLC inhibitor U73122 for 15-30 minutes.
-
Stimulate the cells with this compound or m-3M3FBS at the desired concentrations for an appropriate time (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the cellular debris.
-
Neutralize the supernatant containing the inositol phosphates.
-
-
Chromatographic Separation and Quantification:
-
Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove unincorporated [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a fold increase over the basal (unstimulated) levels.
-
Visualizing the Signaling Pathway and Experimental Logic
To further clarify the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Signaling pathway activated by m-3M3FBS.
Caption: Experimental workflow and expected outcomes.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 13. biochem.wustl.edu [biochem.wustl.edu]
- 14. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.bu.edu [sites.bu.edu]
A Comparative Guide to Modulating Phospholipase C: The Small Molecule o-3M3FBS versus siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of tools used to investigate cellular signaling is paramount. This guide provides a detailed comparison of two distinct methods for studying the function of Phospholipase C (PLC): pharmacological modulation using the small molecule o-3M3FBS and genetic suppression via small interfering RNA (siRNA) knockdown.
Phospholipase C is a critical family of enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. These messengers regulate a multitude of cellular processes, making PLC a key target in signal transduction research. The choice between a small molecule modulator and a genetic tool to study PLC function depends on the specific experimental question, the desired temporal control, and the importance of isoform specificity.
This guide objectively compares the performance, methodologies, and potential pitfalls of using this compound and siRNA-mediated knockdown of PLC, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
This compound and its Isomer m-3M3FBS: The compound m-3M3FBS is marketed as a potent, cell-permeable activator of PLC, reportedly stimulating all PLC isotypes (β2, β3, γ1, γ2, and δ1) in vitro[2][3][4][5]. It is proposed to directly activate the enzyme, downstream of G-protein-coupled receptors (GPCRs) and Gq proteins[6]. However, its specificity as a direct PLC activator has been questioned. Multiple studies have shown that m-3M3FBS can induce calcium release and other cellular effects through mechanisms independent of PLC activation[7][8][9][10]. These PLC-independent effects include interference with store-operated Ca2+ influx and Ca2+ extrusion[7][10].
The ortho-isomer, This compound , is often used as an inactive analogue or negative control for m-3M3FBS, as it does not typically cause inositol phosphate generation[7][11]. However, caution is advised, as this compound has also been shown to exert PLC-independent effects, such as the inhibition of delayed rectifier K+ channels and L-type Ca2+ currents[11][12]. Therefore, while useful as a control, its effects cannot be assumed to be completely inert.
siRNA Knockdown of PLC: Small interfering RNA (siRNA) offers a fundamentally different approach. It leverages the cell's natural RNA interference (RNAi) machinery to achieve gene silencing[]. When introduced into a cell, a synthetic double-stranded siRNA is incorporated into the RNA-Induced Silencing Complex (RISC)[14][15]. The antisense strand of the siRNA then guides the RISC to the target PLC mRNA transcript that has a complementary sequence. The RISC then cleaves the mRNA, leading to its degradation and preventing protein translation[][14]. This results in a specific and potent reduction, or "knockdown," of the targeted PLC isoform's expression[1][16][17]. The specificity is determined by the siRNA sequence, allowing for the targeting of individual PLC isoforms.
Comparative Data Summary
The following tables summarize the key characteristics and reported quantitative data for each method.
Table 1: General Comparison of this compound/m-3M3FBS and siRNA Knockdown of PLC
| Feature | m-3M3FBS (Activator) / this compound (Control) | siRNA Knockdown of PLC |
| Target | PLC enzyme activity (all isoforms) | PLC mRNA (isoform-specific) |
| Mechanism | Direct (but debated) enzymatic activation | Post-transcriptional gene silencing via mRNA degradation[] |
| Mode of Action | Pharmacological activation | Genetic suppression of protein expression |
| Specificity | Low isoform specificity[4][5]. Significant off-target effects on Ca2+ channels and homeostasis reported[7][11][12]. | High specificity for the targeted mRNA sequence. Off-target effects on other genes with partial sequence complementarity are possible[14][15]. |
| Onset of Action | Rapid (minutes to hours)[7] | Slow (24-72 hours to achieve protein depletion)[17][18] |
| Duration of Effect | Transient (dependent on compound washout and metabolism) | Sustained (several days, diluted by cell division)[14] |
| Key Advantage | Provides acute, temporal control over PLC signaling. | High specificity for targeting individual PLC isoforms. |
| Key Limitation | Lack of isoform specificity and significant, well-documented off-target effects that can confound data interpretation[7][8][10][12]. | Slow onset of action; not suitable for studying acute signaling events. Potential for off-target gene silencing[19][20]. |
Table 2: Quantitative Performance and Off-Target Effects
| Parameter | m-3M3FBS / this compound | siRNA Knockdown of PLC |
| Effective Concentration | 5-50 µM for m-3M3FBS to stimulate inositol phosphate formation or induce cellular effects[2]. | 1-100 nM final concentration, depending on cell type and delivery method[18][21][22]. |
| On-Target Efficacy | m-3M3FBS: Induces Ca2+ release and inositol phosphate generation[2][5]. However, PLC activation can be slow and weak in some cell types[7][10]. | siRNA: Typically achieves 60-95% reduction in target mRNA or protein expression[1][16][17][23]. Knockdown efficiency is target and cell-line dependent[23]. |
| Off-Target Effects | m-3M3FBS: Interferes with store-operated Ca2+ influx and extrusion, independent of PLC[7][10]. Induces superoxide production[7]. This compound: Inhibits delayed rectifier K+ channels and L-type Ca2+ currents[12]. | Mediated by partial complementarity, often with the 'seed region' (nucleotides 2-8) of the siRNA, leading to miRNA-like translational repression of unintended mRNAs[14][15][21]. Can induce toxicity or changes in cell viability independent of the target[19][20]. |
| Mitigation of Off-Targets | Use of the this compound isomer as a negative control[6][7][11]. Confirmation of PLC involvement with a separate inhibitor (e.g., U73122), though this inhibitor also has off-target effects[7][11][12]. | Use of multiple distinct siRNA sequences for the same target gene[24]. Use of low siRNA concentrations[21]. Use of chemically modified siRNAs to reduce seed-region-mediated off-targeting[14][19]. |
Experimental Protocols & Methodologies
Protocol 1: Pharmacological Modulation of PLC using m-3M3FBS
This protocol provides a general framework for treating cultured cells with m-3M3FBS to acutely activate PLC, using this compound as a negative control.
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of m-3M3FBS (e.g., Sigma-Aldrich, MedchemExpress) and this compound in DMSO.
-
Aliquot and store at -20°C or -80°C. Stock solutions are typically stable for several months at -20°C[3]. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Plate cells in an appropriate format (e.g., 96-well plate for Ca2+ assays, 6-well plate for protein analysis) and grow to the desired confluency (typically 80-90%).
-
On the day of the experiment, replace the culture medium with a serum-free medium or an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution). Allow cells to equilibrate for at least 30 minutes.
-
Prepare working dilutions of m-3M3FBS and this compound in the assay buffer. A typical final concentration range for m-3M3FBS is 10-50 µM. Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.
-
Add the compounds to the cells and incubate for the desired time (e.g., 5 minutes to 2 hours), depending on the downstream assay[7][25].
-
-
Downstream Analysis:
-
Calcium Mobilization: Measure intracellular Ca2+ levels using fluorescent indicators like Fura-2 or Fluo-4 immediately after compound addition.
-
Inositol Phosphate (IP) Accumulation: Perform IP assays, often requiring pre-labeling cells with myo-[3H]inositol and including LiCl in the assay buffer to prevent IP degradation[7].
-
Western Blot: Analyze the phosphorylation status of downstream targets of PLC signaling, such as PKC substrates.
-
Protocol 2: siRNA-Mediated Knockdown of PLC
This protocol outlines a general procedure for transiently knocking down a specific PLC isoform in cultured cells using siRNA.
-
Reagent Preparation:
-
Obtain at least two validated siRNA sequences targeting the PLC isoform of interest, along with a non-targeting (scrambled) negative control siRNA.
-
Resuspend the lyophilized siRNAs in the provided buffer to a stock concentration of 10-20 µM.
-
-
Transfection Procedure (for a 6-well plate):
-
Day 1: Seed 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium. The goal is for cells to be 60-80% confluent at the time of transfection[26].
-
Day 2:
-
Solution A: In a microcentrifuge tube, dilute 20-80 pmol of siRNA (e.g., 1-4 µl of a 20 µM stock) into 100 µl of serum-free medium (e.g., Opti-MEM™)[26].
-
Solution B: In a separate tube, dilute 3-6 µl of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium[26][27]. Mix gently.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 5-20 minutes at room temperature to allow complexes to form[22][26][27].
-
Add the ~200 µl siRNA-lipid complex mixture dropwise to the cells in the well. The final siRNA concentration will be in the range of 10-40 nM.
-
-
Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time depends on the turnover rate of the PLC protein.
-
-
Validation of Knockdown:
-
Quantitative RT-PCR (qPCR): Harvest RNA from cells 24-48 hours post-transfection to quantify the reduction in PLC mRNA levels. This is the earliest time point for validation[18].
-
Western Blot: Harvest protein lysates 48-72 hours post-transfection to confirm the reduction in PLC protein levels. This is the most direct measure of successful knockdown.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways, experimental workflows, and logical comparisons discussed in this guide.
Caption: Canonical Phospholipase C (PLC) signaling pathway.
Caption: Comparison of experimental workflows.
Caption: Decision tree for choosing a PLC modulation method.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospholipase C Activator, m -3M3FBS [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 22. siRNA knockdown [protocols.io]
- 23. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scbt.com [scbt.com]
- 27. m.youtube.com [m.youtube.com]
O-3M3FBS and PLC-Dependent Signaling: A Critical Comparison Guide for Researchers
For researchers in cell signaling and drug development, directly and specifically modulating the activity of key enzymes is paramount. Phospholipase C (PLC) is a pivotal enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] The compound m-3M3FBS was initially identified as a direct activator of PLC, offering a potential tool to study PLC-dependent signaling pathways independent of receptor stimulation.[4] However, subsequent research has raised questions about its specificity, suggesting that some of its cellular effects, particularly calcium mobilization, may be independent of PLC activation.[5][6][7] This guide provides a comprehensive comparison of m-3M3FBS with alternative methods for studying PLC signaling, presenting supporting experimental data and detailed protocols to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action: O-3M3FBS and PLC Activation
m-3M3FBS (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulphonamide) was discovered through a chemical library screen for compounds that stimulate superoxide generation in human neutrophils, a process known to be dependent on PLC activity.[4] Initial studies demonstrated that m-3M3FBS could induce a transient increase in intracellular calcium ([Ca2+]i) and stimulate the formation of inositol phosphates in various cell lines, consistent with PLC activation.[4][8] Furthermore, in vitro assays showed that m-3M3FBS could directly activate several PLC isoforms, including PLCβ2, β3, γ1, γ2, and δ1, without affecting upstream G proteins.[4][9]
The proposed PLC-dependent signaling pathway initiated by m-3M3FBS is illustrated below:
Caption: Proposed PLC-dependent signaling pathway activated by m-3M3FBS.
However, a critical aspect of the research surrounding m-3M3FBS is the observation that in some cell types, the elevation in intracellular calcium occurs on a much faster timescale than the detectable generation of inositol phosphates.[5] This has led to the hypothesis that m-3M3FBS may have off-target effects that contribute to calcium mobilization, independent of its action on PLC.[5][6][7] An inactive analog, this compound, which does not cause inositol phosphate production, has been used as a negative control in some studies.[5][6]
Comparative Analysis of PLC Modulation Methods
To provide a clearer picture of the utility of m-3M3FBS, it is essential to compare it with other methods used to study PLC-dependent signaling.
| Method | Principle | Advantages | Disadvantages |
| m-3M3FBS | Direct chemical activation of PLC isoforms. | Cell-permeable; receptor-independent activation. | Questions regarding specificity; potential for PLC-independent effects on Ca2+ homeostasis.[5][6][10] |
| G-Protein Coupled Receptor (GPCR) Agonists | Activation of Gq-coupled receptors, which in turn activate PLCβ isoforms. | Physiologically relevant activation of a specific PLC isoform. | Effects may not be solely due to PLC activation as other signaling pathways can be activated by GPCRs. |
| Receptor Tyrosine Kinase (RTK) Ligands | Activation of RTKs, leading to the recruitment and activation of PLCγ isoforms. | Allows for the study of specific PLCγ-mediated signaling. | Can activate other signaling pathways concurrently (e.g., PI3K/Akt, MAPK). |
| PLC Inhibitors (e.g., U73122) | Pharmacological inhibition of PLC activity. | Useful for determining the necessity of PLC in a cellular response. | U73122 has been reported to have off-target effects, including causing Ca2+ release from the ER independently of PLC inhibition.[5][11] |
| siRNA/shRNA knockdown | Genetic silencing of specific PLC isoforms. | High specificity for the targeted PLC isoform. | Can be time-consuming to establish stable knockdown cell lines; potential for incomplete knockdown. |
Experimental Data Summary
The following tables summarize quantitative data from studies investigating the effects of m-3M3FBS on PLC-dependent signaling.
Table 1: Inositol Phosphate Accumulation
| Cell Line | Agonist (Concentration) | Fold Increase in Inositol Phosphates (Mean ± SEM) | Reference |
| U937 | m-3M3FBS (50 µM) | ~2.5-fold | [4] |
| SH-SY5Y | m-3M3FBS (25 µM) | No significant increase at 7 min; significant increase after 20 min | [5] |
| SH-SY5Y | Oxotremorine-M (10 µM) | Rapid and strong increase | [5] |
Table 2: Intracellular Calcium ([Ca2+]i) Mobilization
| Cell Line | Agonist (Concentration) | Peak [Ca2+]i Response | Time to Peak | PLC-Dependence | Reference |
| Human Neutrophils | m-3M3FBS (25 µM) | Significant increase | Minutes | Inhibited by U73122 | [4] |
| SH-SY5Y | m-3M3FBS (25 µM) | Slow, sustained increase | 4-6 minutes | Questionable; occurs before IP3 generation | [5] |
| Mouse Olfactory Sensory Neurons | m-3M3FBS (15-25 µM) | Large increase | ~35 seconds | Primarily from internal stores | [2][12] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key protocols used to assess m-3M3FBS-mediated PLC signaling.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the product of PLC activity.
Caption: Workflow for a radioactive inositol phosphate accumulation assay.
Detailed Steps:
-
Cell Labeling: Cells are cultured in a medium containing [3H]-myo-inositol for 18-24 hours to allow for its incorporation into membrane phosphoinositides.[5]
-
Pre-incubation: Cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), which provides a more robust signal.[5][13]
-
Stimulation: Cells are stimulated with m-3M3FBS or a control agonist for a specified time course.
-
Termination and Extraction: The reaction is stopped by the addition of ice-cold perchloric acid. The acid-soluble fraction containing the inositol phosphates is then extracted.[5]
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the eluted fractions is determined by liquid scintillation counting.
An alternative is the IP-One ELISA, a competitive immunoassay that measures the accumulation of IP1.[14]
Calcium Imaging
This technique allows for the real-time measurement of changes in intracellular calcium concentration.
Caption: General workflow for intracellular calcium imaging experiments.
Detailed Steps:
-
Cell Preparation: Cells are grown on glass coverslips suitable for microscopy.
-
Dye Loading: Cells are incubated with a cell-permeant calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[5][15][16] These dyes become fluorescent upon binding to calcium.
-
Washing: Extracellular dye is washed away to reduce background fluorescence.
-
Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Stimulation: A baseline fluorescence is recorded, after which a solution containing m-3M3FBS is perfused into the chamber.
-
Data Acquisition and Analysis: Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded over time. For ratiometric dyes like Fura-2, the ratio of emission at two different excitation wavelengths is calculated to determine the calcium concentration.
Conclusion and Recommendations
m-3M3FBS was initially heralded as a specific, direct activator of PLC, a much-needed tool in the field of cell signaling. However, the body of evidence now suggests that its effects, particularly on intracellular calcium, may be more complex and potentially involve PLC-independent mechanisms.[5][6][7][10]
For researchers considering the use of m-3M3FBS, the following recommendations are advised:
-
Validate in Your System: The effects of m-3M3FBS can be cell-type specific. It is crucial to perform parallel experiments to measure both calcium mobilization and inositol phosphate production to confirm that the observed calcium signal is indeed a consequence of PLC activation in your specific experimental model.
-
Use Appropriate Controls: The inactive analog, this compound, should be used as a negative control to account for potential non-specific effects of the chemical scaffold.[5][6] Additionally, using a well-characterized GPCR agonist that activates PLC can serve as a positive control for the signaling pathway.
-
Consider Alternative Approaches: For studies where the specific involvement of PLC needs to be unequivocally demonstrated, combining pharmacological approaches with genetic methods such as siRNA-mediated knockdown of specific PLC isoforms is recommended.
By carefully considering the data and employing rigorous experimental design, researchers can effectively utilize tools like m-3M3FBS to further unravel the complexities of PLC-dependent signaling pathways.
References
- 1. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. protocols.io [protocols.io]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evidence for o-3M3FBS as a Reliable Negative Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of o-2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (o-3M3FBS) as a negative control for its widely used meta-isomer, m-3M3FBS, a putative activator of phospholipase C (PLC). Through a detailed comparison of their biological activities, presentation of key experimental data, and discussion of potential off-target effects, this document aims to equip researchers with the necessary information to make informed decisions about the use of this compound in their experimental designs.
Executive Summary
This compound is structurally analogous to the PLC activator m-3M3FBS and is marketed as an inactive control. Experimental evidence largely supports this role, demonstrating that this compound has significantly weaker or no activity in stimulating PLC-mediated events such as intracellular calcium release and inositol phosphate production compared to its meta-counterpart. However, emerging research indicates that both isomers can exert off-target, PLC-independent effects on ion channels. This guide delves into the data supporting the use of this compound as a negative control while also highlighting its limitations, offering a nuanced perspective on its reliability.
Comparative Biological Activity: this compound vs. m-3M3FBS
The primary basis for using this compound as a negative control lies in its differential ability to activate the PLC signaling pathway compared to m-3M3FBS. The positioning of the trifluoromethyl group on the phenyl ring is critical for the molecule's activity.
Phospholipase C (PLC) Activation and Downstream Signaling
Phospholipase C activation by G-protein coupled receptors (GPCRs) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event.
Studies have shown that while m-3M3FBS can induce a significant increase in intracellular calcium ([Ca2+]i), this compound is substantially less potent or completely inactive in this regard.
Table 1: Comparative Effects of m-3M3FBS and this compound on Intracellular Calcium Release
| Compound | Concentration | Cell Type | Observed Effect on [Ca2+]i | Citation |
| m-3M3FBS | 15-50 µM | Human Neutrophils | Stimulation of [Ca2+]i increase | [1] |
| 25 µM | Mouse Olfactory Sensory Neurons | Significant increase in [Ca2+]i | [2] | |
| 20 µM | SH-SY5Y Neuroblastoma Cells | Slowly developing Ca2+ elevation | [3] | |
| This compound | 25 µM | Mouse Olfactory Sensory Neurons | Failed to induce Ca2+ increase | [2] |
| Not specified | SH-SY5Y Neuroblastoma Cells | "Much weaker" Ca2+ release than m-3M3FBS | [3] |
Furthermore, in studies measuring the direct downstream product of PLC activity, inositol phosphates, m-3M3FBS was shown to stimulate their formation, whereas this compound did not elicit a response[3].
Off-Target and PLC-Independent Effects
Crucially, evidence suggests that both m-3M3FBS and this compound can modulate cellular physiology through mechanisms independent of PLC activation. This is a critical consideration when evaluating the reliability of this compound as a negative control.
A key study demonstrated that both isomers reversibly inhibit delayed rectifier K+ channels and suppress Ca2+ currents in murine colonic smooth muscle cells. These effects were not prevented by the PLC inhibitor U73122, indicating a PLC-independent mechanism of action.
Table 2: PLC-Independent Effects of m-3M3FBS and this compound
| Compound | Effect | Target | PLC-Dependence | Citation |
| m-3M3FBS | Inhibition | Delayed rectifier K+ channels | Independent | [4] |
| Suppression | Ca2+ currents | Independent | [4] | |
| This compound | Inhibition | Delayed rectifier K+ channels | Independent | [4] |
| Suppression | Ca2+ currents | Independent | [4] |
This finding underscores the importance of exercising caution when interpreting results, as any observed effects with this compound may not be due to a lack of PLC activation but rather to these off-target interactions.
Alternative Negative Controls
Given the potential for off-target effects with this compound, it is prudent to consider alternative negative controls. A commonly used inhibitor of PLC is U73122, and its structurally related but inactive analog, U73343, is often used as a negative control.
Table 3: Comparison of Negative Controls for PLC Studies
| Negative Control | Active Counterpart | Advantages | Disadvantages |
| This compound | m-3M3FBS (Activator) | Structurally very similar to the active compound, differing only in the position of one functional group. | Exhibits PLC-independent off-target effects on ion channels. |
| U73343 | U73122 (Inhibitor) | Widely used and cited in the literature. | U73122 itself has numerous documented off-target effects, and U73343 has also been shown to have unexpected effects, such as acting as a protonophore in some systems.[5] |
The choice of a negative control should be carefully considered based on the specific experimental context and the potential for confounding off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols used to assess the activity of this compound.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This ratiometric method allows for the quantification of intracellular calcium concentrations.
-
Cell Preparation: Plate cells on coverslips and allow them to adhere.
-
Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and a detector to measure emission at ~510 nm.
-
Data Acquisition: Record the fluorescence intensity at both excitation wavelengths over time, before and after the addition of compounds.
-
Analysis: The ratio of the fluorescence intensities (340/380) is calculated and can be calibrated to determine the absolute intracellular calcium concentration.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures a product of PLC activity.
-
Cell Labeling: Incubate cells for 24-48 hours in inositol-free medium supplemented with [3H]-myo-inositol. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulation: Add the test compounds (e.g., m-3M3FBS, this compound) and incubate for the desired time.
-
Extraction: Terminate the reaction by adding a solution like perchloric acid or a methanol/HCl mixture to extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography (e.g., with Dowex resin columns).
-
Quantification: Measure the radioactivity in the eluted fractions using liquid scintillation counting to determine the amount of accumulated [3H]-inositol phosphates.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of ion channels, such as the delayed rectifier K+ channels mentioned earlier.
-
Cell Preparation: Prepare isolated cells suitable for patch-clamping.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-7 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit ion channel currents.
-
Data Acquisition: Record the resulting currents before, during, and after the application of test compounds.
-
Analysis: Analyze the changes in current amplitude and kinetics to determine the effect of the compounds on the specific ion channels being studied.
Visualizing the Signaling Context
To understand the intended mechanism of action of m-3M3FBS and the rationale for using this compound as a control, it is helpful to visualize the Gq-PLC signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Direct Activation of Human Phospholipase C by Its Well Known Inhibitor U73122 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C activator m-3M3FBS affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of o-3M3FBS: A Guide to Safe and Compliant Laboratory Practices
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.[1][2] This guide is intended to supplement, not replace, institutional protocols.
Chemical and Physical Properties of o-3M3FBS
A clear understanding of a compound's properties is the first step in safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 313981-55-4 |
| Molecular Formula | C₁₆H₁₆F₃NO₂S |
| Molecular Weight | 343.36 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in ethanol and DMSO |
| Storage | Store at room temperature |
Step-by-Step Disposal Procedure
In the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions, this compound should be treated as a potentially hazardous chemical waste.[1] The following step-by-step procedure is based on established guidelines for laboratory chemical waste disposal.
1. Waste Identification and Collection:
-
Initial Assessment: Since the specific hazards of this compound are not fully documented, it is prudent to handle it as a hazardous substance. As it is a trifluoromethyl compound, it falls under the category of halogenated organic compounds.[3]
-
Solid Waste: Collect any solid this compound, as well as any labware grossly contaminated with it (e.g., weighing boats, pipette tips), in a designated waste container.[4]
-
Liquid Waste: Solutions of this compound in solvents like ethanol or DMSO should be collected as liquid chemical waste. Do not dispose of these solutions down the drain.[5] Aqueous solutions should also be collected for EHS pickup.[6]
2. Container Selection and Compatibility:
-
Appropriate Containers: Use a container that is in good condition, leak-proof, and has a secure, screw-top lid.[7][8][9] Glass or plastic reagent bottles are generally recommended.[7]
-
Chemical Compatibility: The container material must be compatible with the waste. For this compound solutions, ensure the container is suitable for the solvent used (e.g., a high-density polyethylene or glass container for ethanol or DMSO solutions).[10][11]
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled as "Hazardous Waste."[2][10]
-
Content Declaration: The label must include the full chemical name, "this compound," and the names and approximate percentages of any other components (e.g., "Ethanol, ~99%").[9][10] Do not use abbreviations or chemical formulas.[2]
-
Generator Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date the waste was first added to the container.[12]
4. Segregation and Storage:
-
Incompatible Wastes: Store the this compound waste container segregated from other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste, and segregate acids from bases and oxidizers from flammable liquids.[8][13][14]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[9][10] This area should be under the control of laboratory personnel.[6]
-
Secondary Containment: It is best practice to keep liquid waste containers in secondary containment (such as a plastic tub) to prevent the spread of material in case of a leak.[2]
5. Final Disposal:
-
Contact EHS: Once the waste container is nearly full (about 90% capacity to allow for expansion), or if the compound is no longer needed, contact your institution's EHS office to arrange for a waste pickup.[9][15]
-
Provide Information: Be prepared to provide the EHS department with all the information from the waste label.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the sanitary sewer unless explicitly approved by your institution's EHS department.[5][15]
Logical Workflow for Chemical Disposal
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals, which is directly applicable to this compound.
Caption: General workflow for laboratory chemical disposal.
By adhering to these general yet critical procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. p2infohouse.org [p2infohouse.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. uah.edu [uah.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. bsu.edu [bsu.edu]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 14. threesixtysafety.com [threesixtysafety.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Guidelines for o-3M3FBS
Disclaimer: No specific Safety Data Sheet (SDS) for o-3M3FBS was publicly available at the time of this document's creation. The following guidance is based on general laboratory safety principles for handling chemical compounds with unknown but presumed low hazard profiles. Researchers must consult their institution's safety officer and, if possible, obtain a substance-specific SDS from the supplier before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to promote safe handling, storage, and disposal of this chemical in a laboratory setting.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information has been compiled from various chemical suppliers.
| Property | Value |
| Chemical Name | 2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
| Molecular Formula | C₁₆H₁₆F₃NO₂S |
| Molecular Weight | 343.36 g/mol |
| CAS Number | 313981-55-4 |
| Purity | ≥98% or ≥99% (Varies by supplier) |
| Appearance | Solid powder |
| Solubility | Soluble to 100 mM in ethanol and DMSO |
| Storage | Store at room temperature |
Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a conservative approach to personal protective equipment is recommended. The following table outlines the minimum PPE for handling this compound, based on general laboratory safety standards.[1][2][3][4][5]
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory where chemicals are handled to protect against splashes.[1] A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling non-hazardous or low-hazard chemicals. Ensure gloves are of an appropriate thickness and are inspected for tears or holes before use.[5] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[1] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
1. Preparation:
-
Hazard Assessment: Before beginning any work, review this guide and any available safety information. Consult with your institution's Environmental Health and Safety (EHS) department.
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[6]
-
Gather Materials: Assemble all necessary equipment, including PPE, spatula, weighing paper or boat, and the appropriate solvent for reconstitution.
2. Weighing and Reconstitution:
-
Don PPE: Put on all required personal protective equipment as outlined in the PPE table.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. Use a clean spatula and weighing paper.
-
Reconstitution: Transfer the weighed solid to an appropriate container. Add the desired volume of solvent (e.g., DMSO or ethanol) to achieve the target concentration. Cap the container and mix until the solid is fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
3. Experimental Use:
-
Safe Handling: When using the this compound solution in experiments, continue to wear all required PPE.
-
Spill Prevention: Take precautions to prevent spills. Work on a clean, uncluttered surface.
4. Waste Disposal:
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, pipette tips, and contaminated weighing paper, should be collected in a designated hazardous waste container.[7][8] Do not mix with incompatible waste streams.[6]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name(s) of the contents.[8]
-
Disposal Protocol: Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS department for guidance on proper disposal methods.[7][9]
5. Decontamination and Cleanup:
-
Work Surface: After handling is complete, wipe down the work area with an appropriate cleaning agent.
-
Equipment: Clean any non-disposable equipment, such as spatulas, that came into contact with the chemical.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[10]
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Personal Protective Equipment (PPE) | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
